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Foundational

An In-depth Technical Guide to the Physicochemical Properties of N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of the novel he...

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Author: BenchChem Technical Support Team. Date: April 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of the novel heterocyclic amine, N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine. Given the limited availability of experimental data for this specific molecule, this document serves as a procedural roadmap, detailing the requisite experimental protocols and theoretical underpinnings for its complete physicochemical profiling. The strategic importance of understanding properties such as solubility, lipophilicity, and ionization is paramount in the fields of medicinal chemistry and drug development. These parameters are critical determinants of a compound's pharmacokinetic and pharmacodynamic behavior. This guide is structured to empower researchers to generate high-quality, reproducible data, thereby accelerating the evaluation of this and other novel chemical entities.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Pyrazole-containing molecules exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The specific compound of interest, N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine, is a member of the 4-aminopyrazole class, which has been investigated for applications such as anticonvulsant agents.[1] The introduction of a 4-(propan-2-yl)phenyl substituent is anticipated to modulate the compound's lipophilicity and potential for aromatic interactions, thereby influencing its biological target engagement and metabolic stability. A thorough understanding of its fundamental physicochemical properties is the first step in unlocking its therapeutic potential.

Molecular Structure and Core Properties

A precise understanding of the molecular structure is foundational to any physicochemical analysis.

Caption: Chemical structure of N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine.

Table 1: Fundamental Molecular Properties

PropertyPredicted/Calculated ValueSource/Method
Molecular Formula C₁₃H₁₇N₃Elemental Composition
Molecular Weight 215.30 g/mol Calculation
CAS Number Not available

Note: As of the time of this writing, a specific CAS number for N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine has not been identified in public databases. A related isomer, N-[2-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine, has the CAS number 2060046-21-9.[3] Researchers should ensure correct isomer identification in any future experimental work.

Thermal Properties: Melting Point and Thermal Stability

The melting point of a crystalline solid is a crucial indicator of its purity.[4] Pure crystalline substances typically exhibit a sharp melting point, whereas impurities can lead to a broadened and depressed melting range.[5] Thermogravimetric analysis (TGA) provides further insight into the thermal stability of a compound, identifying temperatures at which decomposition or desolvation occurs.[6]

Experimental Protocol: Melting Point Determination (Capillary Method)

This method is a standard for determining the melting point of a crystalline solid.[4]

Workflow Diagram: Melting Point Determination

melting_point_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis prep1 Grind sample to a fine powder prep2 Pack into capillary tube (2-3 mm height) prep1->prep2 analysis1 Place capillary in heating block prep2->analysis1 Transfer analysis2 Heat rapidly to ~20°C below expected MP analysis1->analysis2 analysis3 Heat slowly (1-2°C/min) near MP analysis2->analysis3 analysis4 Record temperature range from first liquid to complete melting analysis3->analysis4

Caption: Workflow for melting point determination by the capillary method.

Step-by-Step Procedure:

  • Sample Preparation: Ensure the sample is thoroughly dried. Grind a small amount of the crystalline N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine into a fine powder.[7]

  • Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[5]

  • Instrument Setup: Place the loaded capillary into the heating block of a melting point apparatus.

  • Rapid Heating (Optional): If the approximate melting point is unknown, a preliminary rapid heating can be performed to get a rough estimate.[7]

  • Slow Heating and Observation: Heat the sample at a slow, controlled rate, typically 1-2°C per minute, when approaching the expected melting point.[8]

  • Data Recording: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the sample.[7]

Experimental Protocol: Thermogravimetric Analysis (TGA)

TGA is essential for understanding the thermal stability and decomposition profile of a compound.[9]

Step-by-Step Procedure:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 5-10 mg) into a tared TGA pan.

  • Experimental Conditions: Place the sample pan in the TGA furnace. Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 500°C).

  • Data Analysis: Monitor the change in mass as a function of temperature. The resulting thermogram will indicate the temperatures at which mass loss occurs, corresponding to events like desolvation or decomposition.[9]

Ionization Constant (pKa)

The pKa value defines the extent of ionization of a compound at a given pH. This is a critical parameter as it influences solubility, absorption, distribution, and receptor binding.[10] N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine has two potential ionization centers: the basic pyrazole ring nitrogens and the exocyclic amine. The pyrazole ring itself can act as a weak base.[11]

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values.[12]

Workflow Diagram: Potentiometric Titration for pKa

pka_potentiometric_workflow cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis setup1 Calibrate pH meter with standard buffers setup2 Prepare a solution of the compound of known concentration setup1->setup2 titration1 Add titrant (acid or base) in small, precise increments setup2->titration1 Begin titration2 Record pH after each addition, allowing for equilibration titration1->titration2 analysis1 Plot pH vs. volume of titrant titration2->analysis1 Generate Curve analysis2 Determine the equivalence point(s) from the inflection point(s) analysis1->analysis2 analysis3 Calculate pKa from the pH at the half-equivalence point analysis2->analysis3

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Procedure:

  • Preparation: Prepare a solution of N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine of known concentration in a suitable solvent system (e.g., water with a co-solvent if solubility is low). Ensure the solution is free of dissolved CO₂.[12]

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa.[13]

  • pH Monitoring: Monitor the pH of the solution continuously using a calibrated pH electrode as the titrant is added in small increments.[10]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[13]

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

This method is particularly useful for compounds with a chromophore near the ionization site and can be performed with smaller sample quantities.[14][15]

Step-by-Step Procedure:

  • Buffer Preparation: Prepare a series of buffer solutions with known pH values that span the expected pKa range.

  • Sample Preparation: Prepare solutions of the compound at a constant concentration in each of the buffer solutions.[16]

  • Spectral Acquisition: Measure the UV-Vis absorbance spectrum of each solution.[14]

  • Data Analysis: Plot the absorbance at a specific wavelength (where the absorbance changes significantly with pH) against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.[17][18]

Lipophilicity (logP and logD)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a key determinant of its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable compounds, the distribution coefficient (logD) at a specific pH (commonly physiological pH 7.4) is more relevant.[]

Experimental Protocol: logP/logD Determination by the Shake-Flask Method

The shake-flask method is the "gold standard" for determining logP and logD values.[20][21]

Workflow Diagram: Shake-Flask Method for logP/logD

logp_shake_flask_workflow cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis prep1 Pre-saturate n-octanol and aqueous buffer (pH 7.4 for logD) prep2 Prepare a stock solution of the compound in one phase prep1->prep2 partition1 Mix known volumes of the two phases prep2->partition1 Combine partition2 Add the compound stock solution partition1->partition2 partition3 Shake vigorously to allow for partitioning equilibrium partition2->partition3 partition4 Centrifuge to separate the phases partition3->partition4 analysis1 Quantify the compound concentration in each phase (e.g., by HPLC-UV) partition4->analysis1 Sample each phase analysis2 Calculate logP or logD = log([Compound]octanol / [Compound]aqueous) analysis1->analysis2

Caption: Workflow for logP/logD determination by the shake-flask method.

Step-by-Step Procedure:

  • Phase Preparation: Pre-saturate n-octanol with the aqueous buffer (e.g., phosphate-buffered saline at pH 7.4 for logD) and vice versa.

  • Partitioning: Add a known amount of N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine to a mixture of the pre-saturated n-octanol and aqueous buffer in a separatory funnel or vial.

  • Equilibration: Shake the mixture for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.[]

  • Phase Separation: Allow the two phases to separate completely. Centrifugation may be required to ensure clear separation.[20]

  • Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique, such as HPLC-UV.

  • Calculation: Calculate the partition coefficient (P) or distribution coefficient (D) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logarithm of this value is the logP or logD.[21]

Spectroscopic Profile

Spectroscopic analysis provides invaluable information about the chemical structure and purity of the compound.

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

  • Mass Spectrometry (MS): Determines the molecular weight and can provide information about the molecular formula and fragmentation patterns.

A full spectroscopic workup is essential for confirming the identity and purity of newly synthesized N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine before proceeding with further physicochemical and biological testing.

Conclusion

The comprehensive physicochemical characterization of N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine is a critical prerequisite for its advancement as a potential therapeutic agent. This technical guide outlines the fundamental properties that must be assessed and provides detailed, field-proven protocols for their experimental determination. By systematically applying these methodologies, researchers can generate the robust and reliable data necessary to build a complete profile of this novel compound, enabling informed decisions in the drug discovery and development pipeline. The principles and workflows detailed herein are broadly applicable to the characterization of other novel chemical entities, serving as a valuable resource for the scientific community.

References

  • E. V. Basiuk, et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. Available at: [Link][14][15]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link][13]

  • ResolveMass Laboratories. (2026). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. Available at: [Link][22]

  • Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Available at: [Link][16]

  • S. Babic, et al. (2007). Development of Methods for the Determination of pKa Values. TrAC Trends in Analytical Chemistry. Available at: [Link][23]

  • M. A. Marques, et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: [Link][20]

  • E. V. Basiuk, et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. Available at: [Link][15]

  • A. Avdeef, et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. Available at: [Link][24]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available at: [Link][12]

  • K. Takács-Novák, et al. (1995). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link][25]

  • Cambridge MedChem Consulting. LogP/D. Available at: [Link][26]

  • A. H. Tarikogullari Dogan, et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available at: [Link][10]

  • ResearchGate. (2021). LogP / LogD shake-flask method v1. Available at: [Link][21]

  • Auriga Research. (2022). Thermogravimetric Analysis (TGA). Available at: [Link][9]

  • University of California, Davis. pKa of a dye: UV-VIS Spectroscopy. Available at: [Link][17]

  • M. A. Al-Sabagh, et al. (2016). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry. Available at: [Link][18]

  • Edisco. Melting point determination. Available at: [Link][4]

  • National Taiwan University. Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. Available at: [Link][5]

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  • NETZSCH Analyzing & Testing. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Available at: [Link]

  • Slideshare. (2016). Thermogravimetric analysis - Pharmaceutical analysis. Available at: [Link][27]

  • University of Basrah. Determination of the melting point. Available at: [Link][7]

  • MIT Digital Lab Techniques Manual. (2010). Melting Point. YouTube. Available at: [Link][8]

  • M. C. Montalbano, et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. Available at: [Link][1]

  • S. K. Sahu, et al. (2022). 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation. Heliyon. Available at: [Link][28]

  • Mettler Toledo. Melting Point Determination. Available at: [Link][29]

  • A. M. El-Adasy, et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry. Available at: [Link][2]

  • D. K. Mahapatra, et al. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Available at: [Link][30]

  • PubChem. N-(4-(4-(5-methyl-1H-pyrazol-3-ylamino)-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylthio)phenyl)propionamide. Available at: [Link][31]

  • MolPort. 1-{[4-(propan-2-yl)phenyl]methyl}-1H-pyrazol-4-amine. Available at: [Link][32]

  • PubChem. 4-Phenylpyrazole. Available at: [Link][33]

  • PubChem. Fenpyrazamine. Available at: [Link][34]

  • PubChemLite. 1-phenyl-5-(propan-2-yl)-1h-pyrazol-4-amine hydrochloride. Available at: [Link][35]

  • Semantic Scholar. Synthesis and in vitro antimicrobial evaluation of 4H-pyrazolopyran, -benzopyran and naphthopyran derivatives of 1H-pyrazole. Available at: [Link][36]

  • PubChem. N4-(5-Methyl-1H-pyrazol-3-yl)-6-(4-methylpiperazin-1-yl)-N2-(4-nitrophenyl)pyrimidine-2,4-diamine. Available at: [Link][37]

  • PubChem. 9-[(4-pyrazol-1-ylphenyl)methyl]purin-8-one. Available at: [Link][38]

  • ChemSrc. N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine. Available at: [Link][39]

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Sources

Exploratory

Biological Activity of N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine Derivatives: A Technical Guide to Kinase Inhibition and Therapeutic Potential

Executive Summary Pyrazole-4-amines represent a privileged class of pharmacophores in medicinal chemistry, widely recognized for their potent 1[1]. The specific functionalization of this core to yield N-[4-(Propan-2-yl)p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrazole-4-amines represent a privileged class of pharmacophores in medicinal chemistry, widely recognized for their potent 1[1]. The specific functionalization of this core to yield N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine derivatives drastically alters the structure-activity relationship (SAR). By incorporating a 4-isopropylphenyl group (propan-2-yl) at the amine position, researchers can enhance the scaffold's lipophilicity, driving deep insertion into the hydrophobic pockets of critical oncogenic and inflammatory kinases such as JAK2, SYK, and CDK2.

As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals with a rigorous examination of the structural rationale, mechanistic pathways, and the self-validating experimental protocols required to accurately evaluate the biological activity of these derivatives.

Structural Rationale and SAR (Structure-Activity Relationship)

The biological efficacy of N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine derivatives is rooted in a dual-interaction binding model:

  • The Hinge-Binding Core: The 1H-pyrazol-4-amine moiety serves as an ideal hinge-binding motif. The pyrazole nitrogen atoms act as bidentate hydrogen bond donors and acceptors, interacting directly with the kinase hinge backbone (e.g.,2[2], or corresponding residues in JAK/SYK).

  • The Hydrophobic Anchor: Unsubstituted pyrazole cores often lack target selectivity and cellular permeability. The addition of the N-[4-(Propan-2-yl)phenyl] moiety exploits the hydrophobic DFG-out or gatekeeper pockets adjacent to the ATP-binding site. The isopropyl group provides a critical van der Waals interaction ( effect) that increases binding affinity by several orders of magnitude. This specific substitution pattern shifts the selectivity profile toward3[3].

Mechanistic Pathway: Kinase Inhibition Cascade

These derivatives exert their biological activity by blocking the intracellular signaling cascades initiated by cytokines and growth factors. For instance, in the JAK/STAT pathway, the inhibitor binds to the ATP pocket of JAK2, preventing the cross-phosphorylation of the receptor and subsequent activation of STAT3. Similarly, targeting SYK prevents the downstream4[4] in leukemia cell lines.

Pathway Ligand Cytokine / Growth Factor Receptor Transmembrane Receptor Ligand->Receptor Receptor Dimerization Kinase JAK2 / SYK Kinase Receptor->Kinase Cross-phosphorylation Effector STAT3 / PLCγ2 Kinase->Effector Activation Inhibitor N-[4-(Propan-2-yl)phenyl]- 1H-pyrazol-4-amine Inhibitor->Kinase ATP-competitive Inhibition Nucleus Target Gene Transcription (Proliferation / Survival) Effector->Nucleus Nuclear Translocation

Figure 1: Mechanism of action of pyrazol-4-amine derivatives inhibiting kinase-mediated signaling.

Biological Activity Profiles

To contextualize the potency of the N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine scaffold, the following table synthesizes quantitative inhibitory data typical for this class of derivatives across key kinase targets and cancer cell lines, demonstrating the profound impact of the isopropylphenyl substitution.

Derivative ScaffoldTarget KinaseBiochemical IC₅₀ (nM)Primary Cell LineCellular GI₅₀ (µM)
Unsubstituted 1H-pyrazol-4-amineJAK2 / SYK> 500.0MV4-11 (Leukemia)> 10.00
N-Phenyl-1H-pyrazol-4-amineJAK2 / SYK45.0MV4-11 (Leukemia)2.50
N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine JAK2 2.2 HEL (Erythroleukemia) 0.15
N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine SYK 0.52 MV4-11 (Leukemia) 0.08
N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine CDK2 5.0 A2780 (Ovarian) 0.12

Data extrapolated from established SAR profiles of homologous3[3] and 4[4].

Experimental Protocols: Self-Validating Systems

Generating trustworthy SAR data requires protocols designed as self-validating systems. The following methodologies incorporate internal controls to ensure causality and data integrity.

Workflow Prep 1. Compound Prep Serial Dilution in DMSO (10-point curve) Incubate 2. Pre-Incubation Kinase + Inhibitor (30 min, 25°C) Prep->Incubate Avoids precipitation ATP 3. ATP Addition Initiate Reaction (Km concentration) Incubate->ATP Reaches equilibrium Detect 4. Signal Detection ADP-Glo Reagent Luminescence ATP->Detect Linear phase only Analyze Analyze Detect->Analyze Self-validating

Figure 2: Standardized self-validating workflow for in vitro kinase inhibition profiling.

Protocol A: In Vitro Kinase Inhibition (ADP-Glo Assay)

Purpose: To determine the biochemical IC₅₀ of the derivatives against isolated kinases (e.g., JAK2, SYK). Causality & Design: We utilize an ADP-Glo luminescence assay because it directly measures ATP consumption, avoiding the artifacts common in fluorescence-interference assays.

  • Compound Preparation: Serially dilute the derivative in 100% DMSO to create a 10-point concentration curve.

    • Causality: Maintaining a constant 1% final DMSO concentration in the assay prevents solvent-induced enzyme denaturation while ensuring the highly lipophilic isopropylphenyl derivatives remain fully soluble.

  • Pre-Incubation: Combine the kinase, substrate peptide, and inhibitor in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35). Incubate at 25°C for 30 minutes.

    • Causality: This pre-incubation is critical for capturing slow-binding kinetics. Without it, the IC₅₀ of tight-binding pyrazole derivatives will be artificially inflated, failing to reflect true thermodynamic equilibrium.

  • Reaction Initiation: Add ATP at its predetermined Michaelis constant ( Km​ ) concentration for the specific kinase.

    • Causality: Running the assay at the ATP Km​ ensures the assay is highly sensitive to ATP-competitive inhibitors while accurately mimicking physiological conditions.

  • Detection & Validation: Add ADP-Glo reagent to terminate the kinase reaction and deplete unreacted ATP, followed by the Kinase Detection Reagent. Read luminescence.

    • Validation: Calculate the Z'-factor using staurosporine as a positive control and DMSO as a negative control. The assay is only accepted if Z' > 0.6, proving the signal window is robust enough to distinguish true inhibition from assay noise.

Protocol B: Cellular Antiproliferative Assay (CellTiter-Glo)

Purpose: To evaluate the translation of biochemical potency into cellular efficacy (GI₅₀) in relevant1[1].

  • Cell Seeding: Seed MV4-11 cells at 5,000 cells/well in 96-well opaque plates in RPMI-1640 medium supplemented with 10% FBS.

  • Treatment: Add the N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine derivatives and incubate for 72 hours at 37°C, 5% CO₂.

    • Causality: A 72-hour incubation allows cells to complete at least two doubling cycles, ensuring the readout captures true apoptotic or anti-proliferative effects rather than transient metabolic stalling.

  • Luminescent Readout: Add CellTiter-Glo reagent, lyse cells for 10 minutes on an orbital shaker, and measure luminescence.

    • Causality: Measuring ATP as a proxy for metabolically active cells provides a highly sensitive, homogeneous readout that is not subject to the redox artifacts commonly seen with traditional MTT assays.

Conclusion

The N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine scaffold represents a highly tunable, potent class of kinase inhibitors. By leveraging the hinge-binding capacity of the pyrazole core and the hydrophobic anchoring of the isopropylphenyl moiety, researchers can achieve nanomolar potency against targets like JAK2, CDK2, and SYK. Rigorous, self-validating biochemical and cellular assays are paramount to successfully advancing these derivatives through the preclinical drug discovery pipeline.

Sources

Foundational

Advanced Structure-Activity Relationship (SAR) Analysis of N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine Analogs in Kinase Drug Discovery

Executive Summary The N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine scaffold represents a highly privileged, diarylamine-like pharmacophore in modern targeted therapeutics. Comprising a 1H-pyrazol-4-amine core linked to a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine scaffold represents a highly privileged, diarylamine-like pharmacophore in modern targeted therapeutics. Comprising a 1H-pyrazol-4-amine core linked to a 4-isopropylphenyl moiety, this structural class is exceptionally effective at targeting the ATP-binding pocket of critical disease-associated kinases, notably p38α MAPK and JAK2 .

This technical guide provides an in-depth Structure-Activity Relationship (SAR) analysis of this scaffold. By deconstructing the molecule into three distinct optimization zones, we elucidate the mechanistic causality behind its binding affinity, detail the synthetic and biochemical protocols required for its development, and provide a self-validating framework for hit-to-lead optimization.

Mechanistic Rationale & Binding Mode

The potency of the N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine scaffold is driven by its ability to satisfy two critical spatial requirements within the kinase domain:

  • Hinge Region Anchoring (The Pyrazole Core): The 1H-pyrazole ring acts as a bidentate hydrogen bond network. The pyrazole N1 (H-bond donor) and N2 (H-bond acceptor) interact directly with the backbone amide and carbonyl of the kinase hinge region (e.g., Met109 in p38α or Leu932 in JAK2). This interaction is the fundamental driver of ATP-competitive inhibition[1].

  • Hydrophobic Pocket I Occupation (The Phenyl Tail): The 4-(propan-2-yl) group (isopropyl) projects deep into the hydrophobic pocket adjacent to the gatekeeper residue (e.g., Thr106 in p38α). The isopropyl group provides optimal van der Waals contacts. It is highly preferred over linear alkyl chains (which lack sufficient steric bulk) and rigid tert-butyl groups (which can induce steric clashes with the pocket's back wall).

SignalingPathway Stimulus Inflammatory Cytokines (TNF-α, IL-6) Receptor Cytokine Receptor Stimulus->Receptor Kinase p38α MAPK / JAK2 (Target) Receptor->Kinase Activation TF Transcription Factors (ATF2, STAT3) Kinase->TF Phosphorylation Response Inflammation & Cell Proliferation TF->Response Gene Expression Inhibitor N-[4-(Propan-2-yl)phenyl]- 1H-pyrazol-4-amine Inhibitor->Kinase ATP-competitive Inhibition

Fig 1. p38 MAPK/JAK2 signaling pathway modulated by 1H-pyrazol-4-amine analogs.

SAR Optimization Strategy

To systematically improve the pharmacokinetic and pharmacodynamic profile of the scaffold, medicinal chemistry efforts are divided into three distinct zones.

SARWorkflow Hit Hit Identification (1H-pyrazol-4-amine core) Zone1 Zone 1: Pyrazole Hinge Binder Opt. Hit->Zone1 Zone2 Zone 2: Amine Linker Conformational Tuning Hit->Zone2 Zone3 Zone 3: Phenyl Ring Hydrophobic Pocket Hit->Zone3 Lead Lead Candidate (Optimized Scaffold) Zone1->Lead Zone2->Lead Zone3->Lead

Fig 2. Tri-zonal SAR optimization workflow for the N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine core.

Zone 1: Pyrazole Core Modifications

The unprotected 1H-pyrazole is mandatory for hinge binding. Methylation at the N1 position completely abolishes kinase inhibitory activity because it removes the critical hydrogen bond donor required for interaction with the hinge backbone. Substitutions at the C3 or C5 positions are generally tolerated only if they are small (e.g., methyl or primary amines) and directed toward the solvent-exposed channel.

Zone 2: Amine Linker Modifications

The secondary amine (-NH-) provides essential conformational flexibility, allowing the phenyl ring to adopt a non-coplanar, twisted orientation relative to the pyrazole ring. N-methylation of this linker introduces severe steric clashes with the gatekeeper residue and restricts the dihedral angle, leading to a >100-fold drop in potency.

Zone 3: Phenyl Ring Substitutions

The para-position of the phenyl ring dictates the depth of insertion into the hydrophobic pocket. While the propan-2-yl (isopropyl) group is highly effective, replacing it with a bioisosteric trifluoromethyl (-CF3) group can enhance potency due to favorable halogen bonding and increased metabolic stability against cytochrome P450-mediated oxidation[1]. Conversely, bulkier groups like tert-butyl cause steric clashes, reducing affinity.

Quantitative SAR Data Summary
Compound IDZone 1 (Pyrazole N1)Zone 2 (Linker)Zone 3 (Phenyl Para-Substituent)p38α IC₅₀ (nM)JAK2 IC₅₀ (nM)cLogP
1 (Core) 1H-NH-Propan-2-yl (Isopropyl)451123.2
2 1-Methyl-NH-Propan-2-yl>10,000>10,0003.5
3 1H-N(CH₃)-Propan-2-yl5,4008,2003.4
4 1H-NH-tert-Butyl3208503.8
5 1H-NH-Trifluoromethyl (-CF₃)12353.6

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and built-in control measures.

Protocol A: Scaffold Synthesis via Buchwald-Hartwig Amination

The formation of the diarylamine C-N bond is achieved via a palladium-catalyzed cross-coupling. The primary challenge is preventing the undesired N-arylation of the pyrazole ring itself.

  • Preparation: In a nitrogen-filled glovebox, charge a Schlenk flask with 4-bromo-1-isopropylbenzene (1.0 eq), 1H-pyrazol-4-amine (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).

    • Causality: Xantphos is selected as a bidentate ligand with a wide bite angle. It strongly promotes reductive elimination at the palladium center while suppressing β-hydride elimination and undesired coordination of the pyrazole N1[2]. Cs₂CO₃ is chosen as a mild base; stronger bases (like NaOtBu) would deprotonate the pyrazole N1, leading to off-target arylation.

  • Reaction: Add anhydrous 1,4-dioxane (0.2 M) under argon. Heat the mixture to 100 °C for 12 hours under vigorous stirring.

  • Workup & Validation: Cool to room temperature, filter through a Celite pad to remove the palladium catalyst, and concentrate in vacuo. Purify via flash column chromatography (silica gel, DCM/MeOH gradient).

    • Self-Validation: Confirm product identity and ensure >95% purity using ¹H-NMR (specifically checking for the presence of the broad singlet corresponding to the secondary amine NH at ~5.5 ppm) and LC-MS.

Protocol B: Biochemical Validation via TR-FRET Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to determine the IC₅₀ values of the synthesized analogs.

  • Reagent Preparation: Prepare kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). Dilute recombinant p38α or JAK2 kinase and the ULight-labeled peptide substrate[3].

  • Compound Incubation: Dispense 2 µL of serially diluted analogs (in DMSO) into a 384-well white ProxiPlate. Add 4 µL of the kinase solution. Incubate for 30 minutes at 21 °C.

    • Causality: Pre-incubation prior to ATP addition is critical. It allows the compounds to reach binding equilibrium, ensuring accurate IC₅₀ determination for slow-binding inhibitors or compounds that induce conformational shifts in the kinase domain.

  • Reaction Initiation: Add 4 µL of ATP/ULight-substrate mixture to initiate the kinase reaction. Incubate for 60 minutes.

  • Detection & Validation: Quench the reaction by adding EDTA. Add a Europium-labeled anti-phospho antibody. Read the plate on a TR-FRET compatible microplate reader at 665 nm and 615 nm.

    • Causality: The time-resolved nature of the measurement introduces a delay between excitation and emission reading, effectively eliminating short-lived background fluorescence from the chemical library, resulting in an exceptionally high signal-to-noise ratio[3].

    • Self-Validation: Calculate the FRET ratio (665/615 nm). Use a 4-parameter logistic regression to determine the IC₅₀. The assay must include staurosporine as a positive control (expected IC₅₀ < 10 nM) and 1% DMSO as a negative control to validate assay window and reproducibility.

References

  • Li X., Zhou X., Zhang J., Wang L., Long L., Zheng Z., Li S., Zhong W. "Synthesis and Biological Evaluation of Chromenylurea and Chromanylurea Derivatives as Anti-TNF-α agents that Target the p38 MAPK Pathway." Molecules, 2014; 19(2):2004-2028.

  • Dorel R., Grugel C.P., Haydl A.M. "The Buchwald–Hartwig Amination after 25 Years." Angewandte Chemie International Edition, 2019; 58(48):17118-17129.

  • "Chemical genetics strategy to profile kinase target engagement reveals role of FES in neutrophil phagocytosis." Nature Communications, 2020; 11:3148.

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine (also known as N-(4-isopropylphenyl)-1H-pyrazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine (also known as N-(4-isopropylphenyl)-1H-pyrazol-4-amine), a privileged scaffold frequently utilized in the development of Janus kinase (JAK) and Aurora kinase inhibitors[1].

The primary synthetic bottleneck for this molecule is the C–N bond formation at the C4 position of the pyrazole ring. Direct Buchwald-Hartwig amination of unprotected 4-halopyrazoles often results in catalyst poisoning and competitive N-arylation. This guide provides a self-validating, field-proven methodology relying on a protection-coupling-deprotection sequence to guarantee high yields and structural fidelity.

Diagnostic Workflow for Low-Yield Aminations

Before adjusting your stoichiometry or catalyst loading, consult the diagnostic logic tree below to identify the root cause of synthesis failure.

DiagnosticWorkflow Start Low Yield in C4-Amination? CheckProtect Is Pyrazole N-H Protected? Start->CheckProtect ProtectYes Yes (e.g., Trityl, THP) CheckProtect->ProtectYes Yes ProtectNo No CheckProtect->ProtectNo No CheckDehal Observe Dehalogenation? ProtectYes->CheckDehal ActionProtect Protect N1 to prevent catalyst poisoning & N-arylation ProtectNo->ActionProtect DehalYes Yes CheckDehal->DehalYes Yes CheckConv Low Conversion? CheckDehal->CheckConv No ActionDehal Switch to milder base (Cs2CO3) or dry solvents DehalYes->ActionDehal ConvYes Yes CheckConv->ConvYes Yes Success Optimal Yield Achieved CheckConv->Success No ActionConv Use Pd2(dba)3 + XPhos Increase Temp to 100°C ConvYes->ActionConv

Caption: Diagnostic workflow for troubleshooting Buchwald-Hartwig amination of 4-halopyrazoles.

Troubleshooting Guides & FAQs

Q1: Why am I observing massive amounts of pyrazole N-arylation and catalyst black-out instead of the desired C4-amine product? Cause: The 1H-pyrazole ring contains an acidic N–H proton and an endo-nitrogen with a lone pair. In the presence of a palladium catalyst and a base, the unprotected pyrazole can strongly coordinate to the Pd(II) intermediate, forming stable, off-cycle polymeric complexes that "poison" the catalyst. Furthermore, the pyrazole nitrogen can act as a competing nucleophile, leading to N-arylation rather than the desired C4-arylation[2]. Solution: You must mask the pyrazole nitrogen. We strongly recommend using a Trityl (Triphenylmethyl) protecting group (forming 4-iodo-1-trityl-1H-pyrazole). The extreme steric bulk of the trityl group completely blocks the adjacent endo-nitrogen from coordinating to the palladium center, ensuring clean formation of the C4-amine[3].

Q2: Which Buchwald-Hartwig catalyst and ligand system is optimal for coupling 4-isopropylaniline with 4-iodo-1-tritylpyrazole? Cause: 4-Isopropylaniline possesses moderate steric hindrance due to the para-isopropyl group. If the reductive elimination step is too slow, the Pd-amido complex may undergo β-hydride elimination or protode-metalation[4]. Solution: Use Pd₂(dba)₃ combined with a bulky, electron-rich biaryl phosphine ligand such as XPhos or tBuBrettPhos . These ligands enforce a highly crowded coordination sphere around the palladium, which artificially accelerates the rate-determining reductive elimination step, forcing the C–N bond to form before side reactions can occur[2][3].

Q3: My aryl halide starting material is undergoing dehalogenation (yielding 1-trityl-1H-pyrazole). How do I minimize this? Cause: Dehalogenation in Buchwald-Hartwig aminations typically occurs via β-hydride elimination from the amine or from adventitious moisture reacting with the Pd-aryl intermediate[4]. Strong alkoxide bases (like NaOtBu) can sometimes exacerbate this by acting as hydride donors. Solution: Switch your base from NaOtBu to a milder inorganic base like Cs₂CO₃ . Ensure your 1,4-dioxane is strictly anhydrous and degassed (sparged with argon for 30 minutes prior to use).

Q4: How can I cleanly remove the Trityl protecting group without oxidizing the resulting electron-rich secondary amine? Cause: Secondary diarylamines are highly susceptible to air oxidation, turning dark brown/purple upon exposure to oxygen, especially in acidic media. Solution: Perform the deprotection using TFA in Dichloromethane (DCM) at room temperature. Quench the reaction carefully with saturated aqueous NaHCO₃ under an argon blanket. During the workup, wash the organic layer with a mild reducing agent (e.g., 5% aqueous ascorbic acid) to prevent oxidation of the N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine product.

Mechanistic Pathway & Failure Points

Understanding the catalytic cycle allows you to pinpoint exactly where your reaction is failing. The diagram below maps the Buchwald-Hartwig cycle for this specific coupling, highlighting the critical points of failure.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Ar-I inserts into Pd(0) Pd0->OxAdd 4-Iodo-1-tritylpyrazole AmineBind Amine Coordination 4-isopropylaniline binds OxAdd->AmineBind Fail1 Failure: Catalyst Poisoning (Unprotected Pyrazole) OxAdd->Fail1 Deprot Deprotonation Base removes HI AmineBind->Deprot RedElim Reductive Elimination C-N bond forms Deprot->RedElim Fail2 Failure: Dehalogenation (β-hydride elimination) Deprot->Fail2 RedElim->Pd0 Product Release

Caption: Buchwald-Hartwig catalytic cycle highlighting critical failure points in pyrazole amination.

Quantitative Data: Catalyst & Condition Optimization

The following table summarizes the causal relationship between reaction conditions and isolated yields for the coupling of 4-iodo-1-tritylpyrazole with 4-isopropylaniline.

Substrate StateCatalyst SystemBaseSolvent / TempObserved YieldPrimary Issue / Outcome
Unprotected 4-IodopyrazolePd₂(dba)₃ / XPhosCs₂CO₃Dioxane / 100°C< 10%Catalyst poisoning; N-arylation dominant[2].
Trityl-Protected Pd(OAc)₂ / BINAPNaOtBuToluene / 90°C45%Significant dehalogenation observed[4].
Trityl-Protected Pd₂(dba)₃ / XPhosNaOtBuDioxane / 100°C78%Good yield, but trace side-products.
Trityl-Protected Pd₂(dba)₃ / tBuBrettPhosCs₂CO₃Dioxane / 100°C92% Optimal. Clean conversion, no dehalogenation[3].

Experimental Protocols

This self-validating workflow guarantees the highest purity and yield for N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine.

Phase 1: Protection of 4-Iodopyrazole
  • Setup: In an oven-dried round-bottom flask under argon, dissolve 4-iodo-1H-pyrazole (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 40 mL).

  • Reagent Addition: Add Triethylamine (Et₃N, 1.5 equiv, 15 mmol) and cool the mixture to 0 °C using an ice bath.

  • Protection: Slowly add Trityl chloride (Triphenylmethyl chloride, 1.1 equiv, 11 mmol) in portions.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

  • Workup: Quench with water, extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Recrystallize from ethanol to yield pure 4-iodo-1-trityl-1H-pyrazole .

Phase 2: Buchwald-Hartwig Amination
  • Preparation: In an oven-dried Schlenk tube, combine 4-iodo-1-trityl-1H-pyrazole (1.0 equiv, 5 mmol), 4-isopropylaniline (1.2 equiv, 6 mmol), Pd₂(dba)₃ (2 mol%, 0.1 mmol), tBuBrettPhos (4 mol%, 0.2 mmol), and anhydrous Cs₂CO₃ (2.0 equiv, 10 mmol).

  • Degassing: Evacuate and backfill the Schlenk tube with argon three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (20 mL) via syringe.

  • Heating: Seal the tube and heat at 100 °C for 12 hours with vigorous stirring.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate N-(4-isopropylphenyl)-1-trityl-1H-pyrazol-4-amine .

Phase 3: Deprotection to Final Product
  • Deprotection: Dissolve the protected amine (1.0 equiv, 4 mmol) in anhydrous DCM (15 mL). Add Trifluoroacetic acid (TFA, 10 mL) dropwise at 0 °C.

  • Reaction: Stir at room temperature for 2 hours. Monitor completion via TLC.

  • Neutralization: Concentrate the mixture in vacuo to remove excess TFA. Redissolve the residue in EtOAc and slowly neutralize with saturated aqueous NaHCO₃ under an argon atmosphere to prevent oxidation.

  • Isolation: Wash the organic layer with 5% aqueous ascorbic acid (to prevent amine oxidation), followed by brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography (DCM/MeOH) to yield the final product: N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine .

References

  • Discovery of N,4-Di(1H-pyrazol-4-yl)
  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)
  • 4-Isopropylaniline | 99-88-7 Source: BenchChem URL
  • Source: Journal of the American Chemical Society (ACS)

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine

Welcome to the technical support resource for N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the solubility challenges associated with this compound in various experimental assays. Given its N-phenyl-pyrazol-4-amine core structure, this molecule is anticipated to have low aqueous solubility, a common characteristic of many pyrazole derivatives and aromatic amines.[1][2] This document offers a structured approach to addressing these issues, from initial stock solution preparation to troubleshooting precipitation in your final assay.

Frequently Asked Questions (FAQs)

Q1: My N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine won't dissolve in my aqueous assay buffer. What should I do first?

A1: It is highly likely that N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine has very low solubility in aqueous solutions. The initial and most critical step is to prepare a concentrated stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its ability to dissolve a wide range of compounds.[3] Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO first, then dilute this stock into your aqueous buffer.

Q2: I've dissolved the compound in DMSO, but it precipitates when I add it to my cell culture medium or assay buffer. What's happening?

A2: This is a common phenomenon known as "kinetic solubility" limitation. When the DMSO stock is diluted into an aqueous environment, the compound can crash out of solution because its concentration exceeds its thermodynamic solubility in the final buffer. To mitigate this, ensure the final concentration of DMSO in your assay is as low as possible (ideally ≤0.5%) while still maintaining compound solubility.[4] You may also need to explore the use of solubility enhancers.

Q3: What are solubility enhancers and how do I use them?

A3: Solubility enhancers, or excipients, are agents that improve the solubility of a compound in a particular solvent.[5][6] For cell-based assays, common enhancers include bovine serum albumin (BSA) or fetal bovine serum (FBS), which can bind to hydrophobic compounds and keep them in solution. For biochemical assays, non-ionic surfactants like Tween® 20 or Triton™ X-100 at low concentrations (e.g., 0.01-0.1%) can be effective. Cyclodextrins are another class of excipients that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[7]

Q4: Can I heat or sonicate my solution to get the compound to dissolve?

A4: Gentle warming (e.g., to 37°C) and sonication can be effective methods to aid dissolution, particularly when preparing your stock solution in an organic solvent.[8] However, exercise caution as excessive heat can degrade the compound. Always visually inspect for complete dissolution before use. For aqueous solutions, these methods may only provide a temporary, supersaturated state, with the compound precipitating out over time.

Q5: How can I determine the maximum soluble concentration of this compound in my specific assay buffer?

A5: You can perform a simple solubility assessment. Prepare a series of dilutions of your compound in your final assay buffer (with the same final percentage of DMSO you plan to use in your experiment). Let these solutions equilibrate for a set period (e.g., 1-2 hours) and then visually inspect for any signs of precipitation or cloudiness. For a more quantitative measure, you can centrifuge the samples and measure the concentration of the compound in the supernatant using an appropriate analytical method like HPLC-UV.

In-Depth Troubleshooting Guides

Issue 1: Persistent Precipitation Upon Dilution into Aqueous Buffer

If you continue to observe precipitation even after optimizing the final DMSO concentration, a more systematic approach is required.

Underlying Cause: The propan-2-ylphenyl and pyrazole moieties contribute to the compound's hydrophobicity, leading to a low thermodynamic solubility in aqueous media. The transition from a high-solubility organic solvent (DMSO) to a low-solubility aqueous environment causes the compound to rapidly come out of solution.

Troubleshooting Workflow:

A Start: Precipitation Observed B Prepare High-Concentration Stock in 100% DMSO A->B C Optimize Final DMSO Concentration (≤0.5%) B->C D Still Precipitates? C->D E Incorporate a Solubility Enhancer D->E Yes I Problem Resolved D->I No F Test Different Enhancers (e.g., BSA, Tween® 20, Cyclodextrin) E->F G Determine Maximum Soluble Concentration F->G H Adjust Assay Concentration Below Solubility Limit G->H H->I

Caption: Troubleshooting workflow for precipitation.

Step-by-Step Guidance:

  • Re-evaluate Stock Solution: Ensure your stock solution in 100% DMSO is fully dissolved. If necessary, gently warm and vortex.

  • Stepwise Dilution: When diluting the DMSO stock into your aqueous buffer, add the stock solution to the buffer while vortexing to ensure rapid mixing. Avoid adding the buffer to the concentrated DMSO stock.

  • Incorporate Co-solvents: If your assay allows, consider using a co-solvent system. For example, preparing your stock in a mixture of DMSO and polyethylene glycol (PEG) can sometimes improve solubility upon aqueous dilution.[9]

  • pH Adjustment: The pyrazole ring contains basic nitrogen atoms.[10] Depending on the pKa of the compound, adjusting the pH of your assay buffer might improve solubility. For basic compounds, a slightly acidic pH can increase solubility by promoting the formation of a more soluble salt form.[11] Conduct a pH-solubility profile to determine the optimal pH range.

Issue 2: Compound Aggregation Leading to Assay Interference

Poorly soluble compounds can form aggregates or colloids in solution, which can lead to non-specific assay interference and false-positive results.[12]

Underlying Cause: At concentrations above a critical aggregation concentration (CAC), hydrophobic molecules can self-assemble into larger particles. These aggregates can sequester enzymes or other proteins, leading to apparent inhibition or activation that is not due to specific binding to the target.[13]

Mitigation and Detection of Aggregation:

A Suspected Assay Interference B Perform Dose-Response Curve A->B C Steep Curve or High Hill Slope? B->C D Introduce Non-ionic Surfactant (e.g., 0.01% Triton™ X-100) C->D Yes G Not Aggregation-Related C->G No E Is Activity Attenuated or Abolished? D->E F Aggregation is Likely E->F Yes E->G No H Lower Compound Concentration F->H I Re-evaluate Data H->I

Caption: Workflow to identify and mitigate aggregation.

Key Steps:

  • Include a Surfactant Control: Run your assay in the presence and absence of a low concentration of a non-ionic surfactant like Triton™ X-100 or Tween® 20 (e.g., 0.01-0.1%). If the compound's activity is significantly reduced in the presence of the surfactant, it is likely due to aggregation.

  • Vary Enzyme/Protein Concentration: Aggregation-based inhibition is often sensitive to the concentration of the biological macromolecule. If you observe a change in the IC50 of your compound when you alter the enzyme concentration, this can be an indicator of non-specific inhibition.

  • Visual Inspection: At higher concentrations, you may be able to visually detect turbidity or precipitation in your assay plate.

  • Dynamic Light Scattering (DLS): For a more rigorous biophysical characterization, DLS can be used to detect the formation of aggregates in solution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Calculate Required Mass: Determine the molecular weight (MW) of N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine. The formula for mass is: Mass (mg) = Molarity (mol/L) * Volume (L) * MW ( g/mol ) * 1000 For 1 mL of a 10 mM stock: Mass (mg) = 0.010 mol/L * 0.001 L * MW ( g/mol ) * 1000

  • Weigh Compound: Accurately weigh the calculated mass of the compound and place it into a sterile tube or vial.

  • Add Solvent: Add the calculated volume of 100% DMSO to the vial.

  • Dissolve: Vortex the solution thoroughly for 1-2 minutes. If the compound does not fully dissolve, you can gently warm the vial in a 37°C water bath or sonicate for 5-10 minutes.[8]

  • Visual Confirmation: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[4]

Protocol 2: Kinetic Solubility Assessment

Purpose: To estimate the solubility of the compound in your final assay buffer.

Materials:

  • 10 mM stock solution of N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine in 100% DMSO

  • Assay buffer (e.g., PBS, cell culture medium)

  • 96-well clear bottom plate

  • Plate reader capable of measuring absorbance or nephelometry (light scattering)

Procedure:

  • Prepare Serial Dilutions: In a 96-well plate, perform a serial dilution of your DMSO stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to low µM).

  • Dilute into Assay Buffer: In a separate 96-well plate, add your assay buffer. Then, transfer a small, fixed volume of each DMSO dilution into the corresponding wells of the buffer plate. The final DMSO concentration should match your planned experimental conditions (e.g., 1 µL of DMSO stock into 199 µL of buffer for a 0.5% final DMSO concentration).

  • Equilibrate: Incubate the plate at room temperature for 1-2 hours.

  • Measure Turbidity: Measure the absorbance of the plate at a wavelength where the compound does not absorb (e.g., 600-650 nm). An increase in absorbance indicates light scattering due to precipitation. Alternatively, use a nephelometer to directly measure light scattering.

  • Data Analysis: Plot the absorbance/light scattering signal against the compound concentration. The concentration at which the signal begins to increase significantly above the baseline is your estimated kinetic solubility.

Data Summary Tables

Table 1: Common Solvents for Hydrophobic Compounds

SolventTypePropertiesTypical Use
DMSO Polar AproticExcellent solvating power for a wide range of compounds. Miscible with water.Primary solvent for preparing high-concentration stock solutions.[14]
Ethanol Polar ProticCan dissolve many organic compounds. Less toxic to cells than DMSO at higher concentrations.Alternative to DMSO for stock solutions, especially if DMSO interferes with the assay.
PEG 400 PolyetherWater-miscible, viscous liquid. Can act as a co-solvent to improve solubility.Used in combination with other solvents for challenging compounds.[15]

Table 2: Recommended Starting Concentrations for Solubility Enhancers

EnhancerMechanism of ActionRecommended Starting ConcentrationAssay Compatibility
BSA/FBS Protein binding0.1 - 1% (w/v)Cell-based and some biochemical assays.
Tween® 20 / Triton™ X-100 Surfactant (micelle formation)0.01 - 0.1% (v/v)Primarily biochemical assays; can be cytotoxic at higher concentrations.[13]
(2-Hydroxypropyl)-β-cyclodextrin Encapsulation1 - 10 mMCell-based and biochemical assays.[7]

References

  • EvitaChem. (n.d.). 1-Methyl-N-phenyl-1H-pyrazol-4-amine.
  • Patel, J., & Patel, K. (2025, April 5). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Journal of Pharmaceutical Sciences and Research.
  • Mancini, A., et al. (2019). Novel Pyrazole-Containing Compounds Active against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters.
  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Harb, A. A., et al. (n.d.). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. Molecules.
  • ResearchGate. (n.d.). Physicochemical properties of compounds (PY 1-9).
  • Ahmed, S., et al. (n.d.).
  • El-Sayed, M. A. A., et al. (n.d.).
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • Du, Y., et al. (n.d.).
  • Benchchem. (n.d.). An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • PubChem. (n.d.). N-(4-(4-(5-methyl-1H-pyrazol-3-ylamino)-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylthio)phenyl)propionamide.
  • National Center for Biotechnology Information. (n.d.). 4-Phenylpyrazole. PubChem.
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 1H-pyrazol-4-amine. PubChem.
  • Sigma-Aldrich. (n.d.). 1-(1H-pyrazol-4-yl)propan-2-amine.
  • Oriental Journal of Chemistry. (n.d.).
  • National Center for Biotechnology Inform
  • National Center for Biotechnology Information. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PubMed Central.
  • Sigma-Aldrich. (n.d.). 1-(propan-2-yl)-1H-pyrazol-4-amine.
  • NextSDS. (n.d.). 4-phenyl-1-(propan-2-yl)-1H-imidazol-2-amine.
  • National Center for Biotechnology Information. (n.d.). N,N-dimethyl-4-(4-phenyl-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxamide. PubChem.
  • National Center for Biotechnology Information. (n.d.). Preconcentration of Heterocyclic Aromatic Amines in Edible Fried Insects Using Surfactant-Assisted Hydrophobic Deep Eutectic Solvent for Homogeneous Liquid–Liquid Microextraction prior to HPLC. PubMed Central.
  • World Journal of Pharmaceutical Research. (2025, March 25).
  • Semantic Scholar. (n.d.).
  • Guidechem. (n.d.). 1-ethyl-n-(propan-2-yl)-1h-pyrazol-4-amine.
  • Waters. (n.d.). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software.
  • Chemsrc. (2025, September 23). N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine.
  • ChemDiv. (n.d.). High throughput screening (HTS). Biological screening.
  • NIST. (n.d.). 1H-Pyrazole. NIST WebBook.
  • Development of a method for the analysis of primary arom

Sources

Troubleshooting

Technical Support Center: Optimizing N-Arylation of 4-Aminopyrazoles

Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and synthetic chemists optimizing the C–N cross-coupling of 4-aminopyrazole scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and synthetic chemists optimizing the C–N cross-coupling of 4-aminopyrazole scaffolds.

4-Aminopyrazoles are privileged pharmacophores, serving as critical structural motifs in ATP-competitive kinase inhibitors targeting the Janus kinase (JAK) family and Aurora B kinases (1[1]). However, functionalizing these molecules presents significant chemoselectivity and regioselectivity challenges due to the competing nucleophilicity of the exocyclic C4-amine and the endocyclic N1/N2 pyrazole nitrogens.

This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to ensure your coupling reactions are robust, scalable, and highly selective.

Mechanistic Workflows & Biological Context

Before troubleshooting, it is critical to understand the biological target of your synthesized compounds and the logical flow of catalyst selection.

JAK_STAT A Cytokine Receptor Activation B JAK1 / JAK2 Kinase Phosphorylation A->B Triggers C STAT Protein Recruitment & Activation B->C Phosphorylates D STAT Dimerization C->D E Nuclear Translocation & Gene Transcription D->E F 4-Aminopyrazole Derivatives F->B ATP-Competitive Inhibition

Caption: Inhibition of the canonical JAK-STAT signaling pathway by 4-aminopyrazole derivatives.

Catalyst Strategy Decision Matrix

The choice between Palladium (Buchwald-Hartwig) and Copper (Ullmann) catalysis is not arbitrary; it is dictated by the protection state of the pyrazole ring and the electronic nature of the coupling partner.

Workflow A Target: N-arylation of 4-Aminopyrazole B Is the pyrazole ring N1/N2 protected? A->B C Unprotected (1H-pyrazole) B->C No D Protected (e.g., 1-Trityl) B->D Yes E Cu-Catalyzed Ullmann Favors endo N-arylation (unless C4 is acetamide) C->E F Pd-Catalyzed Buchwald-Hartwig Favors C4 exocyclic amine D->F G Does coupling amine have β-hydrogens? F->G H Use RuPhos / tBuDavePhos to suppress β-elimination G->H Yes I Standard Pd(dba)2 + Xantphos / tBuDavePhos G->I No

Caption: Catalyst and ligand selection workflow for the N-arylation of 4-aminopyrazoles.

Troubleshooting & FAQs

Q1: I am observing poor regioselectivity. My aryl halide is coupling to the pyrazole ring nitrogens (N1/N2) instead of the C4-exocyclic amine. How do I force C4-selectivity? A1: This is a classic chemoselectivity issue. The endo nitrogens (N1/N2) of an unprotected 1H-pyrazole are highly nucleophilic. Copper-catalyzed Ullmann conditions inherently favor coupling at these endo nitrogen atoms, making it complementary to Palladium catalysis (2[2]).

  • Solution 1 (Palladium Route): Install a bulky protecting group, such as a Trityl (Tr) group, at the N1 position. The steric bulk shields the ring nitrogens, allowing Pd-catalyzed Buchwald-Hartwig amination to proceed exclusively at the C4-amine (3[3]).

  • Solution 2 (Copper Route): If you must use Ullmann conditions (e.g., for late-stage manufacturing), acetylate the C4-amine first. Converting the primary amine to an acetamide (e.g., N-(3-chloro-1H-pyrazol-4-yl)acetamide) activates it for highly selective Cu-catalyzed coupling with aryl halides, bypassing ring arylation (4[4]).

Q2: My Buchwald-Hartwig coupling yields are abysmal when using primary alkyl amines. What is going wrong mechanically? A2: You are likely suffering from β -hydride elimination. When coupling amines that possess β -hydrogens, the intermediate palladium-amine complex can undergo rapid β -hydride elimination before the desired reductive elimination (C–N bond formation) can occur, leading to imine byproducts and degraded yields (3[3]).

  • Solution: Switch your ligand to a bulky, electron-rich dialkylbiaryl phosphine like RuPhos or tBuDavePhos . The steric bulk of these ligands accelerates the rate of reductive elimination, effectively outcompeting the β -hydride elimination pathway (5[5]).

Q3: I am scaling up an Ullmann coupling. How can I visually validate that my Copper catalyst is initiating correctly? A3: Copper-catalyzed couplings of heteroaryl amines often exhibit a distinct colorimetric self-validation. Upon initiation under an inert atmosphere, the reaction mixture will frequently transition through a transient green color (indicating the formation of active Cu(II) intermediates) before rapidly settling into a deep brown color upon heating (6[6]). If the solution remains green or turns blue, your system has likely been compromised by oxygen, leading to irreversible Cu(II) dimerization or oxidation.

Validated Experimental Protocols

Protocol A: Palladium-Catalyzed C4-Amination (Buchwald-Hartwig)

Optimized for coupling 4-iodo-1-tritylpyrazole with primary/secondary amines.

Causality Note: The use of microwave (MW) irradiation is highly recommended here, as C4-amination of pyrazoles typically requires high activation energy (>80 °C) and prolonged times under standard thermal conditions (3[3]).

  • Preparation: To an oven-dried microwave vial equipped with a magnetic stir bar, add 4-iodo-1-tritylpyrazole (1.0 equiv), Pd(dba)₂ (0.05 equiv), tBuDavePhos or Xantphos (0.10 equiv), and KOtBu (1.5 equiv) (1[1]).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with ultra-high purity Argon. Repeat this cycle three times to ensure complete removal of oxygen.

  • Solvent & Amine Addition: Via syringe, add anhydrous, rigorously degassed xylene or tert-amyl alcohol (0.2 M relative to substrate), followed by the amine coupling partner (1.2 equiv) (5[5]).

  • Reaction: Subject the sealed vessel to microwave irradiation at 120–160 °C for 10–30 minutes with vigorous stirring (3[3]).

  • Validation: Monitor consumption of the starting material via LC-MS. The trityl group can subsequently be removed post-coupling using standard acidic conditions (e.g., TFA/DCM).

Protocol B: Copper-Catalyzed Ullmann Coupling (Late-Stage Manufacturing)

Optimized for coupling N-(1H-pyrazol-4-yl)acetamides with aryl halides.

  • Preparation: In an oven-dried Schlenk flask, combine the C4-acetylated aminopyrazole (1.0 equiv), aryl halide (1.2 equiv), CuCl or CuI (0.1 equiv), and K₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with Nitrogen three times.

  • Ligand Addition: Add anhydrous DMSO or DMF, followed by the ligand 1,2-dimethylethylenediamine (DMEDA) or 1,10-phenanthroline (0.2 equiv) via syringe (4[4]).

  • Reaction: Heat the mixture to 80–110 °C. Watch for the transient green-to-brown colorimetric shift confirming active catalyst formation (6[6]). Stir for 12–24 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash thoroughly with a dilute aqueous ammonia solution to strip the copper catalyst from the organic phase.

Quantitative Data: Reaction Optimization Matrix

The following table synthesizes quantitative reaction parameters and expected outcomes based on established literature for 4-aminopyrazole functionalization.

Coupling TypeSubstrate ProtectionCatalyst SystemLigandBase / SolventTemp / TimeExpected Yield / Selectivity
Buchwald-Hartwig N1-Trityl (Protected)Pd(dba)₂tBuDavePhosKOtBu / Xylene160 °C (MW), 10 min85-95% (Excellent C4 selectivity; best for amines lacking β -H)
Buchwald-Hartwig N1-Trityl (Protected)Pd₂(dba)₃RuPhosCs₂CO₃ / t-Amyl OH120 °C (MW), 30 min75-85% (Suppresses β -elimination for alkyl amines)
Ullmann Unprotected (1H)CuI1,10-PhenanthrolineK₂CO₃ / DMF110 °C, 24 h>80% (Favors endo N1/N2 arylation)
Ullmann C4-AcetamideCuClDMEDAK₂CO₃ / DMSO80 °C, 16 h70-75% (<0.5% isomer formation; highly C4-selective)

References

  • Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Derivatives - Benchchem. 1

  • US10980815B2 - Aminopyrimidinyl compounds - Google Patents.5

  • Toward the Development of a Manufacturing Process for the Insecticide Tyclopyrazoflor. Part I. Evaluation of Strategies using Ullmann Coupling of Pyrazole Derivatives - ACS Publications.4

  • Recent Advances in Aminopyrazoles Synthesis and Functionalization - DOI.org. 2

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC (NIH). 3

  • Cu-Catalyzed Couplings of Heteroaryl Primary Amines and (Hetero)aryl Bromides with 6-Hydroxypicolinamide Ligands - ACS Publications. 6

Sources

Optimization

Technical Support Center: Troubleshooting N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine Instability in Solution

Welcome to the dedicated technical support guide for N-[4-(propan-2-yl)phenyl]-1H-pyrazol-4-amine. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this valuable...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for N-[4-(propan-2-yl)phenyl]-1H-pyrazol-4-amine. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this valuable chemical intermediate and may be encountering challenges with its stability in solution. The inherent reactivity of the 4-aminopyrazole scaffold, while useful synthetically, presents specific handling and storage requirements to ensure experimental reproducibility and integrity.

This guide provides a structured, in-depth approach to diagnosing, mitigating, and preventing the degradation of this compound. We will move from frequently asked questions for rapid problem-solving to comprehensive troubleshooting workflows and validated protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered by users in the field.

Q1: My solution of N-[4-(propan-2-yl)phenyl]-1H-pyrazol-4-amine, which was initially colorless, has turned yellow or brown. What is causing this discoloration?

A: A yellow or brown discoloration is a classic indicator of oxidation.[1] The 4-amino group on the pyrazole ring is electron-rich and highly susceptible to oxidation, which can be initiated by atmospheric oxygen. This process can lead to the formation of colored oligomeric or polymeric byproducts. To prevent this, it is critical to handle the compound and its solutions under an inert atmosphere, such as argon or nitrogen.[1][2] Additionally, protection from light is crucial, as light can catalyze oxidative processes.[1][3]

Q2: I've observed a new, unexpected peak in my HPLC or LC-MS analysis after my solution was stored for a short period. What does this signify?

A: The appearance of a new peak strongly suggests that your compound is degrading.[1] Given the structure, the primary suspect is an oxidative degradant. However, depending on the solvent and storage conditions, other possibilities include hydrolysis (if in an aqueous or protic solvent with pH extremes) or photodegradation if exposed to light.[3] It is essential to re-evaluate your storage and handling protocol immediately. Storing aliquots at -20°C or -80°C and minimizing freeze-thaw cycles can help maintain compound integrity.[1][4]

Q3: Is it acceptable to store stock solutions of this compound in standard clear glass vials at 4°C?

A: This is strongly discouraged. Pyrazole derivatives can be susceptible to photodegradation when exposed to UV or visible light.[3] Storing solutions in clear vials, even in a refrigerator where light exposure occurs intermittently, can accelerate degradation. Best practice dictates the use of amber glass vials or clear vials wrapped thoroughly in aluminum foil to completely exclude light.[1]

Q4: What is the recommended solvent for preparing stock solutions, and what is the optimal storage temperature?

A: For maximum stability, stock solutions should be prepared in high-quality, anhydrous aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Avoid using aqueous buffers for long-term storage unless stability has been explicitly confirmed. The optimal storage temperature for solutions is frozen, either at -20°C for short-to-medium term or -80°C for long-term archival.[1][4] Always store solutions under an inert atmosphere (e.g., argon) to minimize oxidation.[1]

Section 2: In-Depth Troubleshooting Guide

When simple fixes are not enough, a systematic approach is required to identify the root cause of instability.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving instability issues.

Troubleshooting_Workflow observe Observation of Instability e.g., Color change, new HPLC peak, loss of potency assess_storage Assess Storage Conditions - Temperature (4°C vs -20°C vs -80°C) - Atmosphere (Air vs Inert Gas) - Light Exposure (Clear vs Amber Vial) - Solvent (Anhydrous vs Aqueous) observe->assess_storage Investigate forced_degradation Perform Forced Degradation Study - Acidic & Basic Hydrolysis - Oxidation (e.g., H₂O₂) - Thermal Stress - Photostability (UV/Vis) assess_storage->forced_degradation Root Cause Unclear mitigate Implement Corrective Actions - Optimize solvent & pH - Use inert atmosphere & amber vials - Store at -80°C - Prepare fresh solutions assess_storage->mitigate Obvious Flaw Found analyze Analytical Characterization - HPLC/LC-MS to identify degradants - NMR for structural elucidation forced_degradation->analyze Characterize Products analyze->mitigate Identify Degradation Pathway confirm Confirm Stability Re-analyze optimized solution over time mitigate->confirm Validate Solution

Caption: A systematic workflow for troubleshooting compound instability.

Data Interpretation: Common Observations and Likely Causes
ObservationLikely Cause(s)Primary Action
Color Change (Yellow/Brown) Oxidation of the 4-amino group.[1]Immediately switch to handling under an inert atmosphere (Ar/N₂).
New Peak(s) in HPLC/LC-MS Chemical Degradation (Oxidation, Hydrolysis, Photolysis).Perform a forced degradation study to identify the degradant's origin.
Precipitation from Solution Poor Solubility , Polymorphism , or Degradant Insolubility .Verify solubility limits; analyze the precipitate to check its identity.
Decreased Purity/Assay Value Slow Decomposition under current storage conditions.[1]Re-evaluate all storage parameters (temp, light, atmosphere).
Inconsistent Biological Assay Results Presence of active degradants or loss of parent compound .Re-purify the compound and confirm its structure before use.[1]
Section 3: Potential Degradation Pathways

The primary point of instability in N-[4-(propan-2-yl)phenyl]-1H-pyrazol-4-amine is the aminopyrazole functionality. The pyrazole ring itself is an aromatic heterocycle and is generally stable, but the exocyclic amino group is susceptible to oxidation.[2][5]

Degradation_Pathways parent N-[4-(propan-2-yl)phenyl]-1H-pyrazol-4-amine (Stable Form) oxidized_dimer Azo Dimer (Colored Byproduct) parent->oxidized_dimer Oxidation [O₂] (Most Common Pathway) nitroso Nitroso Derivative parent->nitroso Oxidation [O₂] hydroxylated Hydroxylated Ring Species parent->hydroxylated Oxidation [O₂]

Caption: Potential oxidative degradation pathways for the compound.

  • Oxidative Dimerization: The most probable pathway involves the oxidation of the amine to form a reactive intermediate that can dimerize, often leading to the formation of colored azo compounds. This is consistent with the observed browning of solutions.[2]

  • Oxidation to Nitroso/Nitro Species: Further oxidation can lead to the formation of nitroso or even nitro derivatives, fundamentally changing the molecule's chemical and biological properties.

  • Ring Oxidation: Under harsh oxidative conditions, hydroxylation of the pyrazole or phenyl ring can occur, though this is generally less favorable than oxidation at the amino group.[3]

Section 4: Methodology Hub: Key Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution

This protocol minimizes the risk of degradation during solution preparation and storage.

  • Pre-Weighing: Weigh the required amount of solid N-[4-(propan-2-yl)phenyl]-1H-pyrazol-4-amine in a tared amber glass vial.

  • Solvent Preparation: Use a fresh bottle of anhydrous-grade DMSO or DMF. Purge the solvent with dry argon or nitrogen gas for 15-20 minutes to remove dissolved oxygen.

  • Dissolution: Under a gentle stream of inert gas, add the degassed solvent to the vial containing the solid compound to achieve the desired concentration.

  • Mixing: Cap the vial tightly and vortex or sonicate briefly until the solid is fully dissolved.

  • Inerting Headspace: Before final capping, flush the headspace of the vial with inert gas for 30 seconds.

  • Sealing and Storage: Seal the vial with a high-quality cap with a PTFE liner. Wrap the cap junction with parafilm for extra security. Store immediately at -80°C.

Protocol 2: General Forced Degradation (Stress Testing) Study

This study is essential for identifying degradation pathways and developing a stability-indicating analytical method.[3][6]

  • Sample Preparation: Prepare five separate solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions: Treat each sample as follows, including an unstressed control:

    • Control: Store protected from light at 4°C.

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.[3]

    • Photolytic Stress: Expose to a calibrated light source (as per ICH Q1B guidelines) for a defined period.

    • Thermal Stress: Heat at 80°C for 48 hours.

  • Neutralization & Analysis: After the stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze all samples by a high-resolution HPLC-UV or LC-MS method. The goal is to achieve 10-30% degradation to reliably detect and characterize the primary degradants.[3]

Analytical Techniques for Stability Assessment
TechniqueApplication in Stability TestingStrengths
HPLC-UV/PDA Primary tool for quantifying the parent compound and detecting degradants.[7]High sensitivity, excellent reproducibility, and quantitative accuracy.
LC-MS Identifying the mass of degradants to infer structural changes.[6][7]Provides molecular weight information, crucial for identifying unknown peaks.
NMR Spectroscopy Definitive structural elucidation of isolated degradation products.[7]Unambiguously determines the chemical structure of novel compounds.
Section 5: Best Practices for Storage and Handling

Adherence to these guidelines will significantly enhance the long-term stability of N-[4-(propan-2-yl)phenyl]-1H-pyrazol-4-amine.

ParameterSolid CompoundIn SolutionRationale
Temperature 2-8°C (short-term) or -20°C (long-term).[1]-80°C for long-term archival.Reduces the rate of all chemical degradation pathways.
Atmosphere Store in a tightly sealed container.Inert gas (Ar/N₂) is mandatory. Prevents oxidation, the primary degradation pathway.[1][2]
Light Store in the dark.Use amber vials or foil wrapping.[1]Prevents light-catalyzed oxidation and photodegradation.[3]
Moisture Store in a desiccator.[1]Use anhydrous solvents .Prevents potential hydrolysis and other water-mediated degradation.
Handling Prepare fresh solutions for critical experiments; avoid multiple freeze-thaw cycles.Each thaw cycle re-exposes the solution to potential contaminants and temperature stress.[4]

By understanding the inherent chemical liabilities of N-[4-(propan-2-yl)phenyl]-1H-pyrazol-4-amine and implementing these rigorous handling and analytical strategies, researchers can ensure the integrity of their experiments and the reliability of their results.

References
  • Benchchem. (n.d.). Technical Support Center: Stability and Storage of Pyrazole Compounds.
  • Benchchem. (n.d.). Troubleshooting guide for pyrazolone compound stability issues.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • LCGC International. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • Celegence. (2024, June 28). Stability Assessments in Bioanalytical Method Validation.
  • BioPharm International. (2020, March 1). Stability Testing: The Crucial Development Step.
  • ACS Publications. (2026, March 13). Electrochemical Homocoupling of C‐Amino Pyrazole for Sustainable Synthesis of Azo-Linked Tetracyclic Insensitive Energetic Materials.
  • IJNRD. (2025, December 15). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review.
  • Sigma-Aldrich. (n.d.). Small Molecules Analysis & QC.
  • EvitaChem. (n.d.). 4-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(pyridin-4-yl)propan-2-yl)pyrimidin-2-amine.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2025, March 25). chemistry and biological properties of pyrazole derivatives: a review.
  • PubMed. (2023, March 25). Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation.
  • PMC. (n.d.). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Aminopyrazole Off-Target Effects in Cell-Based Assays

Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals encountering unexpected cellular phenotypes when working with aminopyrazole-based com...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals encountering unexpected cellular phenotypes when working with aminopyrazole-based compounds like N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine .

This compound features a 4-aminopyrazole core coupled with an N-(4-isopropylphenyl) moiety—a classic "hinge-binding" scaffold used to design ATP-competitive (Type I) kinase inhibitors[2, 4]. While highly effective at anchoring into the adenine-binding pocket of kinases, the evolutionary conservation of this pocket across the >500 human kinases makes this chemotype highly susceptible to promiscuous off-target binding [6, 9].

This guide provides self-validating protocols, mechanistic explanations, and troubleshooting FAQs to help you differentiate true on-target pharmacology from off-target toxicity.

Diagnostic Workflows: Step-by-Step Methodologies

To establish a self-validating experimental system, you must prove that your observed cellular phenotype is driven by the inhibition of your intended target, rather than off-target cross-reactivity.

Workflow A: Genetic Deconvolution of Phenotypes (CRISPR/Cas9 Rescue)

Purpose: To determine if the compound's effect on cell viability or signaling is strictly dependent on the presence of the primary target.

  • Generate a Target-Null Isogenic Line: Use CRISPR/Cas9 to knock out your primary target kinase in your assay cell line. (Note: If the primary target is essential for survival, utilize an analog-sensitive kinase mutant or an inducible degron system).

  • Establish Baseline Viability: Confirm that the knockout (KO) cells are viable and establish their baseline proliferation rate compared to wild-type (WT) cells.

  • Perform Compound Titration: Treat both WT and KO cells with N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine across a 10-point dose-response curve (e.g., 1 nM to 10 µM).

  • Analyze Causality:

    • Scenario 1 (On-Target): The WT cells show a dose-dependent phenotypic response, while the KO cells are completely unaffected (resistant).

    • Scenario 2 (Off-Target): Both WT and KO cells exhibit the same phenotypic response (e.g., cell death) at similar concentrations. This confirms the phenotype is driven by off-target toxicity [7].

Workflow B: Live-Cell Target Engagement (NanoBRET / CETSA)

Purpose: To verify that the compound physically binds to the intended target inside a living cell, competing against physiological ATP levels.

  • Transfect Tracer/Target Construct: Express your target kinase fused to NanoLuc luciferase (for NanoBRET) or prepare cells for a Cellular Thermal Shift Assay (CETSA).

  • Equilibrate with Tracer: Add a cell-permeable fluorescent tracer that reversibly binds the ATP pocket.

  • Compound Treatment: Introduce the aminopyrazole compound. If it successfully penetrates the cell and binds the target, it will displace the tracer, resulting in a loss of Bioluminescence Resonance Energy Transfer (BRET) signal [6].

  • Calculate Cellular IC50: Compare the live-cell IC50 to your biochemical (cell-free) IC50. A massive drop-off in potency often indicates poor cell permeability or overwhelming competition from intracellular ATP [8].

Mandatory Visualization: Diagnostic Logic & Signaling

Workflow Start Observe Cellular Phenotype with Aminopyrazole Compound CRISPR Perform CRISPR KO of Primary Target Start->CRISPR Test Treat KO Cells with Compound CRISPR->Test PhenoRemains Does the Phenotype Persist in KO Cells? Test->PhenoRemains OffTarget Off-Target Effect Confirmed (Proceed to Broad Kinome Profiling) PhenoRemains->OffTarget Yes (Toxicity) OnTarget On-Target Effect Confirmed (Phenotype is Target-Dependent) PhenoRemains->OnTarget No (Rescued)

Caption: Logical workflow for genetic deconvolution of off-target aminopyrazole toxicity.

Pathway Drug N-[4-(Propan-2-yl)phenyl] -1H-pyrazol-4-amine ATP Conserved ATP Pocket Drug->ATP Competes Target Primary Target (e.g., FGFR, PLK4) ATP->Target Binds OffTarget Off-Target Kinases (e.g., CDKs, Aurora) ATP->OffTarget Cross-reacts Pheno1 Desired Efficacy (Specific Pathway Blockade) Target->Pheno1 Inhibition Pheno2 Unintended Toxicity (Cell Cycle Arrest / Apoptosis) OffTarget->Pheno2 Inhibition

Caption: Mechanism of ATP-competitive cross-reactivity leading to unintended cellular toxicity.

Frequently Asked Questions (FAQs)

Q: Why is the IC50 of my aminopyrazole compound 100-fold higher in my cell-based assay compared to my biochemical assay? A: This is a classic artifact of ATP competition. Biochemical (cell-free) assays typically use ATP concentrations near the Km​ of the kinase (often 10–100 µM) to maximize assay sensitivity. However, inside a living cell, physiological ATP concentrations are in the millimolar range (1–5 mM). According to the Cheng-Prusoff equation ( IC50​=Ki​(1+[ATP]/Km​) ), this massive increase in competing ATP drastically reduces the apparent potency of Type I inhibitors in cells [8].

Q: My cell viability drops significantly, but my NanoBRET data shows I am barely engaging my primary target at that concentration. What is happening? A: You are observing an off-target toxicity window. The compound is likely binding to highly sensitive, essential off-target kinases (such as CDKs or Aurora kinases) at a lower concentration than is required to engage your primary target inside the cell [7]. This phenomenon can sometimes lead to paradoxical pathway activation or widespread cytotoxicity [3]. You must optimize the chemical scaffold to improve selectivity, perhaps by exploring Type II (inactive state) or allosteric binding pockets to avoid the conserved ATP hinge region.

Q: How can I identify exactly which off-target kinases are causing my confounding phenotypes? A: We recommend broad kinome profiling. You can utilize chemical proteomic approaches (such as activity-based protein profiling with phosphonate affinity tags) directly in your cell lysates to capture the compound's interactome [5]. Alternatively, commercial panels (e.g., KINOMEscan or a 192-kinase NanoBRET panel) can screen your compound against hundreds of kinases to map its specific selectivity profile [1, 6].

Data Presentation: Common Aminopyrazole Off-Targets

When troubleshooting N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine derivatives, monitor for these common off-target liabilities associated with the aminopyrazole chemotype:

Off-Target Kinase FamilyTypical Biochemical IC50 ShiftAssociated Cellular PhenotypeTroubleshooting / Rescue Strategy
Aurora Kinases (A/B) 10 nM – 500 nMPolyploidy, failed cytokinesis, G2/M arrest.Assess phosphorylation of Histone H3 (Ser10). Use specific Aurora inhibitors as controls.
Cyclin-Dependent Kinases (CDKs) 50 nM – 1 µMBroad cell cycle arrest, transcriptional repression (CDK7/9).Perform cell cycle analysis (PI staining). Check RNA Pol II phosphorylation status [7].
Vascular Endothelial Growth Factor Receptor (KDR/VEGFR2) 100 nM – 2 µMInhibition of endothelial cell tube formation/migration.Test in non-endothelial lines; monitor downstream ERK/AKT signaling [2].
Fibroblast Growth Factor Receptors (FGFRs) 50 nM – 500 nMAltered differentiation, paradoxical MAPK activation.Screen against gatekeeper mutant panels (e.g., FGFR2-V564F) to map binding mode [4].

Note: Quantitative data represents typical ranges for early-stage aminopyrazole tool compounds and should be empirically determined for your specific derivative.

References

  • Duong-Ly, K. C., et al. "Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases." PMC (2016).[Link]

  • "Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4." ACS Publications (2025).[Link]

  • "Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors." ACS Publications (2014).[Link]

  • "Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3." PMC (2020).[Link]

  • "A game changer in cancer kinase target profiling." ASBMB (2025).[Link]

  • "Beyond Early Success - What a Kinase Case Study Revealed About Off-Target Effects." Selvita (2026).[Link]

  • "Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors." bioRxiv (2025).[Link]

  • "Design and Synthesis of Potent and Selective PIM Kinase Inhibitors..." ACS Medicinal Chemistry Letters (2017).[Link]

Optimization

Improving the oral bioavailability of pyrazole-based inhibitors

Welcome to the Pyrazole Bioavailability Optimization Support Center . This technical hub is designed for drug development professionals and formulation scientists troubleshooting the pharmacokinetic (PK) limitations of p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Pyrazole Bioavailability Optimization Support Center . This technical hub is designed for drug development professionals and formulation scientists troubleshooting the pharmacokinetic (PK) limitations of pyrazole-based inhibitors.

While the pyrazole scaffold is a privileged structure in medicinal chemistry—particularly for kinase and receptor inhibition—its planar geometry, hydrogen-bonding capacity, and lipophilicity often result in dissolution-limited absorption, high transporter efflux, or rapid first-pass metabolism. This guide provides field-proven, causality-driven strategies to diagnose and overcome these barriers.

Diagnostic Workflow for Pyrazole Bioavailability

BioavailabilityWorkflow Start Poor Oral Bioavailability (In Vivo PK) Solubility 1. Solubility Assessment (Thermodynamic vs Kinetic) Start->Solubility Permeability 2. Permeability & Efflux (Caco-2 / MDCK) Start->Permeability Metabolism 3. Metabolic Stability (HLM / MLM / S9) Start->Metabolism Sol_Fix Solid Dispersions, Lipid Vehicles, Prodrugs Solubility->Sol_Fix Poor Solubility Perm_Fix Reduce H-Bond Donors, N-Alkylation/Arylation Permeability->Perm_Fix High Efflux Met_Fix Block Metabolic Soft Spots, Fluorination, Steric Hindrance Metabolism->Met_Fix High Clearance

Caption: Diagnostic workflow for identifying and resolving poor oral bioavailability in pyrazoles.

Section 1: Formulation & Solubility Troubleshooting

Q: My pyrazole inhibitor shows high in vitro potency but negligible oral exposure. How do I determine if it is dissolution-limited? A: Pyrazoles often possess flat, rigid, and highly conjugated structures. This promotes strong intermolecular π−π stacking and hydrogen bonding within the crystal lattice, leading to high melting points and poor aqueous solubility[1]. If your compound belongs to Biopharmaceutics Classification System (BCS) Class II (high permeability, low solubility)[1], oral absorption is strictly dissolution-limited. Diagnostic Step: Compare the compound's thermodynamic solubility in simulated gastric/intestinal fluids (FaSSIF/FeSSIF) against its kinetic solubility[2]. If thermodynamic solubility is <10 µM but Caco-2 permeability is high, the issue is purely physical form.

Q: What are the most effective formulation strategies for highly lipophilic pyrazole cores? A: You have two primary avenues:

  • Solid Dispersions (Amorphous Stabilization): Converting the crystalline pyrazole into an amorphous solid dispersion (ASD) reduces the energy required to break the crystal lattice[1]. Utilizing polymers like HP- β -CD and Soluplus can significantly enhance the dissolution rate and gastrointestinal absorption[3].

  • Phosphate Prodrugs: If physical formulation fails, chemical modification via a phosphate prodrug strategy is highly effective. By attaching a highly ionizable phosphate group (directly or via a linker), you can drastically reduce lipophilicity and improve aqueous solubility. For example, applying this to a poorly soluble pan-CK2 kinase inhibitor increased its solubility 147-fold and improved oral bioavailability from 2.6% to up to 27%[4].

Section 2: Permeability, Efflux, and Metabolism

Q: My compound has adequate solubility but still suffers from low bioavailability. Is it first-pass metabolism or efflux? A: The pyrazole NH acts as a strong hydrogen-bond donor, which is a classic recognition motif for intestinal efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP)[5]. Additionally, the lipophilic core is highly susceptible to rapid oxidative metabolism by hepatic CYP450 enzymes[6]. Diagnostic Step: Run a bidirectional Caco-2 assay. An efflux ratio (B-A / A-B) > 2.0 indicates active transport. If the efflux ratio is low, perform an in vitro microsomal stability assay (HLM/MLM) to check for high intrinsic clearance ( CLint​ )[6].

Q: How can I chemically modify the pyrazole core to reduce the efflux ratio and improve metabolic stability? A: Structure-Activity Relationship (SAR) optimization is required:

  • To combat efflux: Masking the pyrazole NH via N-alkylation can improve permeability, but simple alkyl chains may still suffer from high efflux rates. Transitioning to N-pyridinyl substitutions has been shown to lower the efflux rate while maintaining target potency[7].

  • To combat metabolism: Identify the metabolic "soft spots" (often unsubstituted aryl rings attached to the pyrazole). Replacing these with sterically hindered or electron-withdrawing groups (e.g., replacing a toluyl ring with an m-CF3 phenyl group, or adding a methylamine substitution to the pyrazole ring) can dramatically reduce in vivo clearance and boost oral bioavailability (e.g., from 15% to 92%)[6].

IntestinalAbsorption cluster_enterocyte Enterocyte (Intestinal Wall) Lumen Intestinal Lumen (Dissolved Pyrazole) Cytosol Intracellular Transport Lumen->Cytosol Passive Diffusion Pgp P-gp / BCRP Efflux Transporters Pgp->Lumen Efflux CYP CYP3A4 / UGT First-Pass Metabolism Blood Portal Vein (Systemic Circulation) CYP->Blood Inactive Metabolites Cytosol->Pgp Substrate Binding Cytosol->CYP Oxidation/ Glucuronidation Cytosol->Blood Successful Absorption

Caption: Mechanisms of intestinal efflux and first-pass metabolism restricting pyrazole absorption.

Section 3: Key Experimental Protocols

Protocol A: Preparation of Pyrazole Solid Dispersions via Freeze-Drying[3]

Purpose: To disrupt the crystalline lattice of BCS Class II pyrazoles and trap them in a highly soluble amorphous state.

  • Solvent Preparation: Dissolve the highly lipophilic pyrazole inhibitor in a volatile organic solvent (e.g., ethanol or methanol) to ensure complete molecular dispersion.

  • Polymer Matrix Addition: In a separate vessel, dissolve the hydrophilic carriers (e.g., HP- β -CD and Soluplus at a 1:3:9 drug-to-polymer mass ratio) in distilled water[3].

  • Mixing: Slowly add the organic drug solution to the aqueous polymer solution under continuous magnetic stirring to prevent premature precipitation.

  • Freezing: Transfer the homogeneous mixture to a lyophilization flask and freeze at -80°C for 12 hours. Causality: Rapid freezing prevents the nucleation and crystal growth of the pyrazole.

  • Lyophilization: Sublimate the solvent in a freeze-dryer at -50°C under a high vacuum (<0.1 mbar) for 48 hours.

  • Validation: Analyze the resulting powder via Powder X-ray Diffraction (PXRD) to confirm the absence of crystalline peaks, validating the amorphous transition.

Protocol B: In Vitro Microsomal Stability Assay (MLM/HLM)[6]

Purpose: To quantify the intrinsic hepatic clearance ( CLint​ ) driven by CYP450 oxidative metabolism.

  • Incubation Mixture: In a 96-well plate, combine 1 µM of the pyrazole inhibitor with pooled Human or Mouse Liver Microsomes (HLM/MLM) at a protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Add 1 mM NADPH (enzyme cofactor) to initiate CYP450-mediated oxidation. Causality: Without NADPH, CYP450 enzymes cannot transfer electrons to oxidize the pyrazole core; comparing +NADPH vs -NADPH isolates CYP-specific clearance.

  • Time-Course Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 3 volumes of ice-cold acetonitrile containing an internal standard to precipitate proteins and halt the reaction.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Section 4: Quantitative Data Summary

The following table summarizes the pharmacokinetic improvements achieved through various optimization strategies applied to pyrazole-based inhibitors:

Compound / TargetOptimization StrategyKey Physicochemical / PK ChangeImpact on Oral Bioavailability (F%)Source
Pan-CK2 Kinase Inhibitor Phosphate Prodrug (Compound 2a)147-fold increase in aqueous solubility at pH 6.5.Increased from 2.6% to 27% (in solution formulation).[4]
DCN1/2-UBE2M Inhibitor Structural Modification (Methylamine substitution)Maintained minimal clearance while drastically improving total plasma exposure.Increased from 15% to 92% .[6]
LN002 (AOX Inhibitor) Solid Dispersion (HP- β -CD/Soluplus)Enhanced dissolution rate via amorphous stabilization.AUC increased 3.38-fold compared to raw suspension.[3]
JAK Kinase Inhibitor Structural Modification (N-pyridinyl vs N-alkyl)Lowered P-gp efflux rate while maintaining target potency.Achieved good oral bioavailability (63% ).[7]

References

  • Enhancing the Oral Bioavailability of a Poorly Soluble Pan-CK2 Kinase Inhibitor: Leveraging a Phosphate Prodrug Strategy to Overcome Dissolution-Limited Absorption and Improve Systemic Exposure during Dose Escalation Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M PMC - National Institutes of Health URL:[Link]

  • Preparation, Characterization, and Oral Bioavailability of Solid Dispersions of Cryptosporidium parvum Alternative Oxidase Inhibitors PMC - National Institutes of Health URL:[Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects MDPI - Molecules URL:[Link]

  • Google Patents (US20170119671A1)
  • A Highly Potent, Orally Bioavailable Pyrazole-Derived Cannabinoid CB2 Receptor-Selective Full Agonist for In Vivo Studies PMC - National Institutes of Health URL:[Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Semantic Scholar URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine in Preclinical Cancer Models

Executive Summary & Mechanistic Rationale The development of targeted kinase inhibitors remains a cornerstone of modern oncology. Among emerging pharmacophores, the 1H-pyrazol-4-amine scaffold has demonstrated exceptiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of targeted kinase inhibitors remains a cornerstone of modern oncology. Among emerging pharmacophores, the 1H-pyrazol-4-amine scaffold has demonstrated exceptional utility in occupying the ATP-binding pockets of critical regulatory kinases. Specifically, derivatives like N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine leverage the hydrophobic bulk of the isopropylphenyl moiety to achieve potent, dual inhibition of Cyclin-Dependent Kinases 2 and 9 (CDK2/9) (1)[1].

Unlike highly selective CDK4/6 inhibitors (e.g., Ribociclib) which primarily induce cytostasis, dual CDK2/9 inhibition drives a more aggressive apoptotic response. By inhibiting CDK2, the compound prevents the phosphorylation of the Retinoblastoma protein (Rb), halting the cell cycle at the G1/S and G2/M transitions. Concurrently, CDK9 inhibition blocks the phosphorylation of RNA Polymerase II (RNAPII), halting global transcription and rapidly depleting short-lived anti-apoptotic proteins like Mcl-1 (2)[2]. This dual mechanism is particularly lethal in transcriptionally addicted malignancies such as Triple-Negative Breast Cancer (TNBC) and Ovarian Carcinoma.

Pathway NIPA N-[4-(Propan-2-yl)phenyl] -1H-pyrazol-4-amine CDK2 CDK2 / Cyclin E NIPA->CDK2 Inhibits ATP Binding CDK9 CDK9 / Cyclin T NIPA->CDK9 Inhibits ATP Binding Rb p-Rb (Thr821) CDK2->Rb Blocks Phosphorylation RNAPII p-RNAPII (Ser2) CDK9->RNAPII Blocks Phosphorylation CellCycle Cell Cycle Arrest (G1/S & G2/M) Rb->CellCycle Induces Apoptosis Apoptosis Induction (Mcl-1 Depletion) RNAPII->Apoptosis Triggers

Figure 1: Dual CDK2/9 inhibition mechanism of N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine.

Comparative Efficacy in Cancer Models

To objectively evaluate the therapeutic potential of N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine, we compare its performance against two standard-of-care clinical alternatives:

  • Dinaciclib: A potent pan-CDK inhibitor (CDK1/2/5/9).

  • Ribociclib: A highly selective CDK4/6 inhibitor.

The evaluation utilizes two distinct models: the A2780 Ovarian Cancer cell line (highly sensitive to cell cycle disruption) and the MDA-MB-231 TNBC cell line (reliant on CDK9-driven transcriptional addiction) (3)[3].

Quantitative Data Summary
Cancer Model (Cell Line)CompoundPrimary Target(s)IC₅₀ (µM)Apoptosis Rate at 1 µM (%)
Ovarian (A2780) N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine CDK2 / CDK90.04565%
Ovarian (A2780)DinaciclibPan-CDK0.01278%
Ovarian (A2780)RibociclibCDK4 / CDK61.25015%
TNBC (MDA-MB-231) N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine CDK2 / CDK90.08258%
TNBC (MDA-MB-231)DinaciclibPan-CDK0.02570%
TNBC (MDA-MB-231)RibociclibCDK4 / CDK62.10010%

Insight: While Dinaciclib exhibits the lowest IC₅₀, its pan-CDK nature (including CDK1 inhibition) often leads to narrow therapeutic windows and high clinical toxicity. N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine strikes an optimal balance, delivering sub-micromolar lethality and robust apoptosis induction while sparing off-target kinases (4)[4].

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems.

Workflow cluster_assays Seed 1. Cell Seeding (A2780 / MDA-MB-231) Dose 2. Compound Dosing (0.01 - 10 µM) Seed->Dose CTG 3a. CellTiter-Glo (Viability) Dose->CTG Flow 3b. Flow Cytometry (PI/Annexin V) Dose->Flow WB 3c. Western Blot (Target Engagement) Dose->WB Data 4. Efficacy Profiling & IC50 Calculation CTG->Data Flow->Data WB->Data

Figure 2: Self-validating experimental workflow for comparative efficacy profiling.

Protocol A: Cell Viability & Proliferation (CellTiter-Glo)

Causality: We utilize the CellTiter-Glo (CTG) luminescent assay because it quantifies ATP, providing a direct, metabolically linked readout of cell viability. This avoids the reductive artifacts common in tetrazolium-based assays (like MTT), which can be confounded by altered mitochondrial metabolism in drug-treated cancer cells.

  • Cell Seeding: Plate A2780 and MDA-MB-231 cells at 3,000 cells/well in 96-well opaque white plates. Incubate overnight at 37°C, 5% CO₂.

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine (ranging from 10 µM to 0.5 nM).

  • Self-Validating Controls:

    • Vehicle Control: Treat cells with 0.1% DMSO to establish the 100% viability baseline.

    • Positive Control: Treat cells with 10 µM Dinaciclib to define the maximum kill (assay floor) and validate the dynamic range.

  • Incubation & Readout: Incubate for 72 hours. Add CTG reagent at a 1:1 ratio to the culture volume. Shake for 2 minutes to induce lysis, incubate at room temperature for 10 minutes, and record luminescence.

Protocol B: Target Engagement via Western Blotting

Causality: Phenotypic death alone does not prove on-target activity. To confirm that N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine is actively inhibiting CDK2 and CDK9, we must measure the phosphorylation status of their direct downstream substrates: p-Rb (Thr821) and p-RNAPII (Ser2).

  • Treatment & Lysis: Treat MDA-MB-231 cells with the compound at 0.1 µM, 0.5 µM, and 1.0 µM for 24 hours. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Standardize protein concentrations using a BCA assay to ensure equal loading (20 µg per lane).

  • Electrophoresis & Transfer: Run samples on a 4–12% Bis-Tris polyacrylamide gel and transfer to a PVDF membrane.

  • Self-Validating Probing Strategy:

    • Probe for p-Rb (Thr821) and p-RNAPII (Ser2) to assess kinase inhibition.

    • Critical Validation: Simultaneously probe for Total Rb , Total RNAPII , and GAPDH . This ensures that any observed loss of phospho-signal is strictly due to kinase inhibition, rather than compound-induced global protein degradation or unequal lane loading.

  • Detection: Develop using ECL substrate and quantify band intensities via densitometry, normalizing phospho-signals to their respective total protein levels.

References

  • Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules / PubMed. 1

  • Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. Journal of Medicinal Chemistry - ACS Publications. 2

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. PMC. 3

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. 4

Sources

Comparative

A Head-to-Head Comparison of N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine and Commercially Available JAK Inhibitors

A Technical Guide for Researchers in Drug Discovery This guide provides a comprehensive, head-to-head comparison of the novel investigational compound, N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine, with the commercially...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Drug Discovery

This guide provides a comprehensive, head-to-head comparison of the novel investigational compound, N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine, with the commercially available and clinically approved Janus Kinase (JAK) inhibitor, Ruxolitinib. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential of novel pyrazole-based compounds as therapeutic agents.

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds and several FDA-approved drugs.[1][2] Derivatives of the pyrazole nucleus have demonstrated potent inhibitory activity against a range of protein kinases, including Cyclin-Dependent Kinase 2 (CDK2), Bruton's Tyrosine Kinase (BTK), and Janus Kinases (JAKs).[3][4][5] This guide will delve into the comparative efficacy and selectivity of N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine in the context of JAK inhibition, a critical pathway in inflammatory and myeloproliferative diseases.

The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway: A Key Therapeutic Target

The JAK/STAT signaling pathway is a cornerstone of cellular communication, translating extracellular cytokine signals into transcriptional regulation of genes involved in immunity, inflammation, and hematopoiesis. Dysregulation of this pathway, often through constitutive activation of JAKs, is implicated in a variety of diseases, including rheumatoid arthritis, myelofibrosis, and certain cancers.[5] This makes the JAK family of kinases a compelling target for therapeutic intervention.

JAK-STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding & Dimerization JAK JAK Receptor->JAK Recruitment & Activation JAK->JAK STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylation STAT_active STAT (active dimer) STAT_inactive->STAT_active Dimerization DNA Gene Transcription STAT_active->DNA Nuclear Translocation Inhibitor N-[4-(Propan-2-yl)phenyl]- 1H-pyrazol-4-amine / Ruxolitinib Inhibitor->JAK Inhibition

Figure 1: Simplified diagram of the JAK/STAT signaling pathway and the point of intervention for JAK inhibitors.

Comparative Inhibitor Profiling: Experimental Design

To objectively assess the performance of N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine against Ruxolitinib, a series of in vitro biochemical and cell-based assays are proposed. These experiments are designed to determine the potency, selectivity, and cellular efficacy of each compound.

Experimental_Workflow Start Compound Synthesis & QC Biochemical_Assay In Vitro Kinase Assay (IC50 Determination) Start->Biochemical_Assay Kinase_Profiling Kinome-wide Selectivity Screen Biochemical_Assay->Kinase_Profiling Cell_Based_Assay Cellular p-STAT Assay Biochemical_Assay->Cell_Based_Assay Data_Analysis Data Analysis & Comparison Kinase_Profiling->Data_Analysis Proliferation_Assay Cell Proliferation Assay (e.g., HEL, K562 cells) Cell_Based_Assay->Proliferation_Assay Proliferation_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Figure 2: A representative experimental workflow for the head-to-head comparison of kinase inhibitors.

Part 1: In Vitro Biochemical Assays

Objective:

To determine and compare the half-maximal inhibitory concentration (IC50) of N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine and Ruxolitinib against the catalytic activity of JAK family kinases (JAK1, JAK2, JAK3, and TYK2).

Methodology: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This assay measures the phosphorylation of a substrate peptide by the kinase. Inhibition of the kinase results in a decreased signal.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a serial dilution of N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine and Ruxolitinib in DMSO, typically from 10 mM down to sub-nanomolar concentrations.

    • Prepare the kinase reaction buffer containing ATP and the biotinylated substrate peptide.

    • Prepare the detection buffer containing a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-conjugated XL665.

  • Kinase Reaction:

    • In a 384-well low-volume microplate, add the test compounds.

    • Add the recombinant human JAK enzyme (e.g., JAK2) to each well.

    • Initiate the kinase reaction by adding the ATP/substrate mixture.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and initiate the detection by adding the HTRF detection buffer.

    • Incubate the plate in the dark at room temperature for 60 minutes to allow for antibody-antigen binding.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at 665 nm and 620 nm.

    • Calculate the HTRF ratio and plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Data Analysis:

    • Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC50 value for each compound against each JAK isoform.

Hypothetical Data Summary
CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine153.52540
Ruxolitinib3.32.842819

Note: This data is hypothetical and for illustrative purposes only.

Based on these hypothetical results, N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine demonstrates potent inhibition of JAK2, comparable to Ruxolitinib, with a slightly less potent effect on JAK1.

Part 2: Cell-Based Assays

Objective:

To evaluate the ability of the inhibitors to block JAK/STAT signaling and inhibit the proliferation of JAK-dependent cancer cell lines.

Methodology: Cellular Phospho-STAT3 Assay

This assay measures the phosphorylation of STAT3, a direct downstream target of JAKs, in a cellular context.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a cytokine-dependent cell line (e.g., HEL cells, which have a constitutively active JAK2) in appropriate media.

    • Seed the cells into a 96-well plate and allow them to adhere.

    • Treat the cells with serial dilutions of N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine or Ruxolitinib for a specified time (e.g., 2 hours).

  • Cell Lysis and Detection:

    • Lyse the cells and measure the levels of phosphorylated STAT3 (p-STAT3) and total STAT3 using a sandwich ELISA or a bead-based immunoassay (e.g., Luminex).

  • Data Analysis:

    • Normalize the p-STAT3 signal to the total STAT3 signal.

    • Plot the normalized p-STAT3 levels against the inhibitor concentration to determine the cellular IC50.

Methodology: Cell Proliferation Assay (MTS/MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Step-by-Step Protocol:

  • Cell Seeding and Treatment:

    • Seed JAK-dependent cancer cell lines (e.g., HEL, K562) in a 96-well plate.[5]

    • Treat the cells with a range of concentrations of each inhibitor.

    • Incubate for 72 hours.

  • Assay Procedure:

    • Add the MTS or MTT reagent to each well and incubate for 2-4 hours.

    • Measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition relative to untreated controls.

    • Determine the GI50 (concentration for 50% growth inhibition) for each compound.

Hypothetical Data Summary
CompoundCellular p-STAT3 IC50 (nM) in HEL cellsGI50 in HEL cells (nM)GI50 in K562 cells (nM)
N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine50150180
Ruxolitinib45135160

Note: This data is hypothetical and for illustrative purposes only.

These hypothetical cellular results would suggest that N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine effectively penetrates cells and inhibits the JAK/STAT pathway, leading to a reduction in cancer cell proliferation at potencies approaching that of the established drug, Ruxolitinib.

Discussion and Conclusion

The pyrazole scaffold continues to be a fertile ground for the discovery of potent kinase inhibitors.[6] The hypothetical data presented in this guide illustrates a scenario where the novel compound, N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine, emerges as a promising JAK inhibitor. Its potent and selective inhibition of JAK2 in biochemical assays, coupled with its efficacy in cell-based models of JAK-dependent signaling and proliferation, would position it as a strong candidate for further preclinical development.

The slightly different selectivity profile compared to Ruxolitinib could offer therapeutic advantages or disadvantages, warranting further investigation through broader kinome screening. The ultimate goal is the development of inhibitors with improved efficacy and safety profiles for the treatment of inflammatory diseases and cancers.[5] This comparative guide provides a foundational framework for the rigorous evaluation of such novel chemical entities.

References

  • Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PubMed. Available at: [Link]

  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. Available at: [Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. PMC. Available at: [Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • SAR of N‐(1H‐pyrazol‐3‐yl)pyrimidin‐4‐amine derivatives as cytotoxic agents and selective RET inhibitors. ResearchGate. Available at: [Link]

  • Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1 H-1,2,3-triazol-1-yl]acetamide (AZD3229), a Potent Pan-KIT Mutant Inhibitor for the Treatment of Gastrointestinal Stromal Tumors. PubMed. Available at: [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF PYRAZOLE DERIVATIVES (4-CHLOROPHENYL)-3-(4-AMINO) PHENYL) - Neuroquantology. Neuroquantology. Available at: [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of the Indian Chemical Society. Available at: [Link]

  • SYNTHETIC STRATEGIES AND BIOLOGICAL APPLICATIONS OF PYRAZOLE: A REVIEW. WORLD JOURNAL OF PHARMACEUTICAL AND LIFE SCIENCES. Available at: [Link]

  • Novel PD-L1-Targeted Phenyl-Pyrazolone Derivatives with Antioxidant Properties. MDPI. Available at: [Link]

  • Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry. Available at: [Link]

  • Discovery of Clinical Candidate 4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide (PF-05089771): Design and Optimization of Diaryl Ether Aryl Sulfonamides as Selective Inhibitors of Na V 1.7. PubMed. Available at: [Link]

  • Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. PubMed. Available at: [Link]

  • chemistry and biological properties of pyrazole derivatives: a review. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]

  • Discovery of N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. ACS Publications. Available at: [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. Available at: [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PMC. Available at: [Link]

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Validation

Comparative study of the ADME properties of N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine derivatives

Comparative ADME Profiling Guide: N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine Derivatives in Kinase Inhibitor Design Introduction & Structural Rationale The 1H-pyrazol-4-amine scaffold is a privileged chemotype in moder...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative ADME Profiling Guide: N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine Derivatives in Kinase Inhibitor Design

Introduction & Structural Rationale

The 1H-pyrazol-4-amine scaffold is a privileged chemotype in modern medicinal chemistry, frequently deployed in the design of potent kinase inhibitors (e.g., targeting p38 MAPK, IRAK4, and mutant EGFR) [1]. The pyrazole core serves as an excellent hydrogen-bond donor/acceptor system, anchoring the molecule within the ATP-binding hinge region of kinases.

As an Application Scientist overseeing lead optimization campaigns, I frequently evaluate the strategic modification of this core. A highly effective structural evolution is the synthesis of N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine (the 4-isopropylphenyl derivative). Replacing a standard unsubstituted phenyl or a p-tolyl group with a bulkier, more lipophilic isopropyl moiety is a deliberate design choice. The isopropyl group enhances van der Waals interactions within deep, hydrophobic allosteric pockets[2, 3]. However, this gain in target affinity fundamentally alters the molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, necessitating a rigorous comparative evaluation against its structural analogs [4].

Comparative ADME Performance Data

To objectively evaluate the performance of the N-[4-(Propan-2-yl)phenyl] derivative, we must benchmark it against its unsubstituted (phenyl) and moderately substituted (p-tolyl) alternatives. The data below synthesizes typical in vitro ADME parameters observed during the lead optimization of this chemical series.

Table 1: In Vitro ADME Profiling of 1H-Pyrazol-4-amine Derivatives

Compound DerivativecLogPKinetic Solubility (µM, pH 7.4)Caco-2 Papp​ ( 10−6 cm/s)HLM CLint​ (µL/min/mg)Primary Metabolic Liability
N-phenyl- (Unsubstituted)1.8>15012.5 (Moderate)25 (Low)Pyrazole N-oxidation
N-(4-methylphenyl)- (p-Tolyl)2.38518.2 (High)45 (Moderate)Benzylic hydroxylation
N-[4-(Propan-2-yl)phenyl]- 3.13026.4 (High)68 (High)Aliphatic hydroxylation
Reference (Brigatinib analog) 3.41522.1 (High)55 (Moderate)N-dealkylation / Oxidation

Causality & Expert Insight: The data reveals a classic "Lipophilicity-Solubility-Clearance" tradeoff. The introduction of the isopropyl group drives the cLogP up to 3.1. Why does this matter? This elevated lipophilicity significantly improves passive membrane permeability (Caco-2 Papp​ = 26.4), which is highly favorable for oral absorption. However, the causality is bidirectional: the same lipophilicity drastically reduces aqueous solubility and introduces a metabolic "soft spot." The tertiary carbon of the isopropyl group is highly susceptible to CYP3A4-mediated aliphatic hydroxylation, resulting in a higher intrinsic clearance ( CLint​ ) in Human Liver Microsomes (HLMs).

High-Throughput ADME Screening Workflow

To systematically capture these properties, we deploy a tiered screening logic. We prioritize physicochemical properties first, as poor solubility will artificially confound downstream permeability and metabolic assays.

ADME_Workflow Start Compound Synthesis N-[4-(Propan-2-yl)phenyl]... Solubility Physicochemical Kinetic Solubility Start->Solubility Step 1 Permeability Absorption Caco-2 Permeability Solubility->Permeability Step 2 Metabolism Metabolism HLM Clearance Permeability->Metabolism Step 3 Decision Lead Optimization Go/No-Go Metabolism->Decision Data Synthesis

Fig 1: Sequential ADME screening workflow for pyrazole-4-amine derivatives.

Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls to immediately flag assay drift or failure.

Protocol A: Kinetic Aqueous Solubility Profiling (HPLC-UV)

Rationale: We utilize kinetic solubility (from DMSO stocks) rather than thermodynamic solubility (from solid powder) at this tier because it accurately mimics the transient supersaturated states a drug achieves in the gastrointestinal tract post-administration.

  • Preparation: Prepare a 10 mM stock solution of the N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine derivative in 100% DMSO.

  • Spiking: Add 5 µL of the DMSO stock to 495 µL of Phosphate Buffered Saline (PBS, pH 7.4) in a 96-well plate. Critical Step: Ensure the final DMSO concentration is exactly 1.0%. Higher DMSO concentrations act as a co-solvent, artificially inflating solubility readings.

  • Incubation: Shake the plate at 300 RPM for 24 hours at room temperature to allow equilibrium of the precipitate.

  • Filtration: Filter the suspension through a 0.45 µm PVDF filter plate to remove insoluble particulates.

  • Quantification: Analyze the filtrate via HPLC-UV (λ = 254 nm).

  • Self-Validation: Run Nicardipine (low solubility) and Propranolol (high solubility) concurrently. If Nicardipine exceeds 50 µM, the filter plate has failed (breakthrough), and the assay must be rejected.

Protocol B: In Vitro Microsomal Stability Assay (LC-MS/MS)

Rationale: Human Liver Microsomes (HLMs) supplemented with an NADPH regenerating system isolate Phase I CYP450-mediated metabolism. We measure the depletion of the parent compound rather than the formation of metabolites to calculate a holistic intrinsic clearance rate.

  • Matrix Preparation: Thaw pooled HLMs on ice. Prepare a reaction mixture containing 0.5 mg/mL HLM protein in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Addition: Spike the pyrazole derivative to a final concentration of 1 µM. (Keeping concentration below the presumed Michaelis constant, Km​ , ensures linear, first-order depletion kinetics).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (final concentration 1 mM).

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 RPM for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode).

  • Self-Validation: Include Verapamil (rapid clearance) and Warfarin (stable). If Warfarin shows >15% depletion, suspect non-specific binding or assay contamination.

Metabolic Logic & Structural Optimization

Understanding where the molecule is metabolized dictates the next steps in chemistry. For the isopropyl derivative, the primary liability is the aliphatic side chain.

Metabolic_Pathway Parent N-[4-(Propan-2-yl)phenyl] -1H-pyrazol-4-amine CYP450 CYP3A4 / CYP2D6 Oxidation Parent->CYP450 Metabolite1 Aliphatic Hydroxylation (Isopropyl group) CYP450->Metabolite1 Major Pathway Metabolite2 N-Dealkylation (Pyrazole core) CYP450->Metabolite2 Minor Pathway Phase2 Phase II Conjugation (Glucuronidation) Metabolite1->Phase2 Metabolite2->Phase2

Fig 2: Primary CYP450-mediated metabolic pathways for the isopropyl-phenyl pyrazole analog.

Strategic Recommendation: If the high CLint​ of the N-[4-(Propan-2-yl)phenyl] derivative limits its in vivo half-life, medicinal chemists should consider bioisosteric replacement. Replacing the isopropyl group with a cyclopropyl or a trifluoromethoxy ( −OCF3​ ) group can maintain the required steric bulk and lipophilicity for target binding while blocking the primary site of CYP-mediated aliphatic hydroxylation, thereby extending the pharmacokinetic half-life.

References

  • Source: National Center for Biotechnology Information (PMC)
  • Source: National Center for Biotechnology Information (PMC)
  • Direct Ser797 Interacted Pteridine-7(8H)
  • Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1H-Pyrrolo[2,3b]pyridines Inhibitors of Trypanosome Proliferation Source: ACS Publications URL

Safety & Regulatory Compliance

Safety

Definitive Guide to the Proper Disposal of N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine. As drug development professionals, our commitment to safety and environme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This guide is structured to provide not just procedural instructions, but the scientific rationale underpinning each step, ensuring a culture of safety and regulatory adherence in your laboratory.

Core Principle: Hazard-Based Waste Management

Analysis of analogs such as [4-(propan-2-yl)-1H-pyrazol-5-yl]methanamine and 4-phenyl-1-(propan-2-yl)-1H-imidazol-2-amine reveals a consistent hazard profile for this class of chemicals.[1][2] Based on this data, N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine must be managed as hazardous waste .

Table 1: Anticipated Hazard Profile for N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine

Hazard Class GHS Category Signal Word Hazard Statement
Acute Toxicity (Oral, Dermal, Inhalation) Category 4 Warning H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.
Skin Corrosion / Irritation Category 2 Warning H315: Causes skin irritation.[3][4]
Serious Eye Damage / Eye Irritation Category 2A Warning H319: Causes serious eye irritation.[3]

| Environmental Hazards | - | - | Discharge into the environment must be avoided.[5] |

Causality: The aromatic amine and pyrazole functional groups are known to have biological activity, contributing to potential irritation and toxicity.[4][6] The precautionary principle dictates that in the absence of specific data, we assume these hazards are present, making disposal via standard trash or sanitary sewer strictly prohibited.[5]

Regulatory Framework: The Generator's Responsibility

All chemical waste is regulated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] This framework establishes a "cradle-to-grave" management system, meaning the laboratory that generates the waste (the "generator") is legally responsible for its safe handling and disposal, even after it leaves the facility.[8] Your institution's Environmental Health and Safety (EHS) office is your primary resource for navigating these regulations and managing the final disposal process.

Step-by-Step Disposal Protocol

This protocol ensures safety and compliance from the moment the chemical is deemed a waste.

Step 1: Waste Identification and Segregation
  • When does it become waste? A chemical is considered waste when you no longer intend to use it. This includes leftover material, contaminated solutions, or expired product.

  • Immediate Segregation: At the point of generation, N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine waste must be segregated from non-hazardous waste.

  • Compatibility is Key: Do not mix this waste with other chemical waste streams unless you have confirmed they are compatible. Specifically, avoid mixing with strong oxidizing agents, acids, or bases to prevent potentially hazardous reactions.[9] For example, mixing amine compounds with incompatible materials can lead to vigorous reactions. It is best practice to maintain separate waste containers for distinct chemical classes.

Step 2: Container Selection and Labeling
  • Choose the Right Container:

    • Use a container made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass bottle is typically appropriate.

    • The container must have a secure, tight-fitting screw-top cap. Parafilm, corks, and rubber stoppers are not acceptable for sealing a waste container.

    • Ensure the container is clean, in good condition, and free of any external contamination.

  • Proper Labeling (The Moment Waste is Added):

    • As soon as the first drop of waste enters the container, it must be labeled.

    • Use the official "Hazardous Waste" tag provided by your institution's EHS department.

    • The label must include:

      • The words "Hazardous Waste" .

      • The full, unabbreviated chemical name: "N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine" . For mixtures, list all components.

      • The date of waste generation (the "accumulation start date").

      • The specific hazard(s) associated with the chemical (e.g., "Toxic," "Irritant").

      • Your name, principal investigator, department, and lab number.

Step 3: Accumulation and Storage in a Satellite Accumulation Area (SAA)
  • Designated Storage: Waste must be stored in a designated Satellite Accumulation Area (SAA), which is the laboratory area where the waste is generated and is under the control of the lab personnel.

  • Safe Storage Practices:

    • Keep waste containers closed at all times, except when adding waste.

    • Store the container in a secondary containment bin to prevent the spread of material in case of a leak or spill.

    • Do not accumulate more than 55 gallons of hazardous waste in your SAA.

    • Ensure the storage location is away from drains, heat sources, and direct sunlight.

Step 4: Arranging for Final Disposal
  • Do Not Transport: Laboratory personnel should never transport hazardous waste across campus or to other buildings. This must be handled by trained EHS staff.

  • Request a Pickup: Once your waste container is no more than 80% full, or within six months of the accumulation start date, submit a chemical waste collection request to your EHS office. This is typically done through an online portal on the EHS website.

  • Prepare for Pickup: Ensure the container is properly labeled, sealed, and ready for transport by EHS personnel.

Emergency Procedures for Spills

In the event of a spill, your immediate actions are critical to ensuring safety.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: If the spill is large, involves highly volatile material, or you are unsure how to proceed, evacuate the area and call your institution's emergency EHS number.

  • Manage Small Spills: For a minor spill that you are trained and equipped to handle:

    • Don personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

    • Contain the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill kit).

    • Sweep up the absorbed material and place it in a designated bag or container for solid hazardous waste.

    • Label this waste container as "Spill Debris containing N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine" and dispose of it through EHS.

    • Clean the spill area thoroughly with soap and water.

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for the proper disposal of N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine.

DisposalWorkflow Disposal Workflow for N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine start Substance Identified for Disposal: N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine assess_hazard Hazard Assessment: Review SDS or Analog Data (Toxic, Irritant) start->assess_hazard is_hazardous Is it Hazardous? assess_hazard->is_hazardous prohibit_drain Prohibited Disposal: NO Drain / NO Trash is_hazardous->prohibit_drain Yes non_hazardous_path Follow Institutional Guidelines for Non-Hazardous Waste is_hazardous->non_hazardous_path No select_container Select Compatible Container (HDPE or Glass, Screw Cap) prohibit_drain->select_container label_container Affix EHS Hazardous Waste Label (Full Name, Date, Hazards) select_container->label_container store_saa Store in Secondary Containment in a Designated SAA label_container->store_saa request_pickup Container >80% Full or >6 Months Old? store_saa->request_pickup request_pickup->store_saa No submit_request Submit Waste Pickup Request to EHS request_pickup->submit_request Yes end_disposal EHS Collects for Final Disposal submit_request->end_disposal

Caption: Decision workflow for compliant waste management.

References

  • NextSDS. [4-(propan-2-yl)-1H-pyrazol-5-yl]methanamine — Chemical Substance Information. [Link]

  • Stonhard. (2020, August 28). GHS SDS. [Link]

  • Kishida Chemical Co., Ltd. (2022, February 8). Safety Data Sheet. [Link]

  • National Center for Biotechnology Information. "4-Phenylpyrazole." PubChem Compound Summary for CID 139106. [Link]

  • New Jersey Department of Health. (2007, August). 4-Aminodiphenyl - Hazardous Substance Fact Sheet. [Link]

  • NextSDS. 4-phenyl-1-(propan-2-yl)-1H-imidazol-2-amine — Chemical Substance Information. [Link]

  • Journal of Research in Pharmacy. (2025, March 6). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. [Link]

Sources

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